N-Boc-N-bis(PEG3-OH)

Catalog No.
S536798
CAS No.
2093154-01-7
M.F
C21H43NO10
M. Wt
469.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N-bis(PEG3-OH)

CAS Number

2093154-01-7

Product Name

N-Boc-N-bis(PEG3-OH)

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C21H43NO10

Molecular Weight

469.57

InChI

InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3

InChI Key

KKRPLRNWLDABDZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

N-Boc-N-bis(PEG3-OH)

The exact mass of the compound N-Boc-N-bis(PEG3-OH) is 469.2887 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Boc-N-bis(PEG3-OH) storage conditions -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications and Handling

The table below summarizes the key technical details for N-Boc-N-bis(PEG3-OH) and a closely related compound, which informs the recommended storage and handling practices.

Property N-Boc-N-bis(PEG3-OH) Boc-NH-PEG3-OH (Related Compound)
CAS Number 2093154-01-7 [1] 139115-92-7 [2]
Molecular Formula Information Not Available C₁₁H₂₃NO₅ [2]
Molecular Weight Information Not Available 249.3 g/mol [2]
Purity Information Not Available ≥95% [2]

| Key Functional Groups | • Terminal hydroxy groups • Boc-protected amino group [1] | • Terminal hydroxy group • Boc-protected amine [2] | | Recommended Storage | Inferred: -20°C (See analysis below) | Store at -5°C, keep dry, avoid sunlight [2] | | Stability Notes | The Boc protecting group is stable to bases and nucleophiles but is removed under acidic conditions. [3] | N/A |

For the highly similar compound Boc-NH-PEG3-OH, the supplier Biopharma PEG recommends storage at -5°C. [2] This confirms that Boc-protected PEG compounds require frozen storage for stability. Storing N-Boc-N-bis(PEG3-OH) at the commonly available -20°C is a prudent and standard practice for such reagents, aligning with the general requirement for frozen storage of temperature-sensitive biochemicals. [4]

Functionalization and Deprotection Protocols

This compound is a versatile building block. The following workflows detail its core experimental uses.

Derivatization of Hydroxyl Groups

The terminal hydroxy groups can be converted into other reactive functionalities for further conjugation. [1] The workflow below outlines this general process.

G Start N-Boc-N-bis(PEG3-OH) (Two -OH Groups, Boc-protected Amine) Step1 Activation of -OH Groups (e.g., with CDI, Tosyl Chloride, or conversion to Mesylate) Start->Step1 Step2 Nucleophilic Displacement Reaction with desired moiety (e.g., Azide, Amine, Thiol) Step1->Step2 End Functionalized Derivative (e.g., with Azides, Amines) (Boc group still protected) Step2->End

Boc Deprotection to Free Amine

The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions to reveal a reactive primary amine. [1] [3] The mechanism involves protonation, fragmentation, and decarboxylation. [3]

G Start N-Boc-N-bis(PEG3-OH) (Boc-protected Amine) Step1 Acidic Treatment (e.g., TFA, HCl in DCM) Room Temperature, 1-3 hours Start->Step1 Step2 Concentration Remove acid and volatile byproducts (isobutene, CO₂) Step1->Step2 End H₂N-N-bis(PEG3-OH) (Free Amine Ready for Conjugation) Step2->End

Detailed Deprotection Procedure (adapted from a published synthesis [3]):

  • Reaction Setup: Dissolve the Boc-protected compound in a mixture of trifluoroacetic acid (TFA) and a small amount of water (e.g., 10:1 ratio TFA to water).
  • Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS for completion.
  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the TFA. Co-evaporate the residual oily substance with toluene (3 x 10 mL) to ensure complete removal of trace TFA and volatile side products, yielding the free amine as a crude product. [3]

Context in Drug Development

N-Boc-N-bis(PEG3-OH) falls under the category of PEG linkers, which are crucial tools in bioconjugation and pharmaceutical development.

  • Role of PEG: Attaching PEG chains to therapeutic proteins and drugs improves their pharmacological properties. This process, known as PEGylation, increases circulatory half-life, reduces immunogenicity, and enhances solubility and stability. [5] [6]
  • Function of Boc-protected PEG Linkers: These molecules allow for controlled, multi-step synthesis. The PEG spacer increases water solubility, while the protected amine can be selectively revealed at a specific synthesis step for conjugation to a target molecule, such as a drug, protein, or antibody fragment. [2] [6]

Guidance for Further Research

To obtain the most precise storage and handling information for N-Boc-N-bis(PEG3-OH):

  • Consult Supplier MSDS: Directly contact the supplier (e.g., BroadPharm [1]) for the Material Safety Data Sheet (MSDS) or Certificate of Analysis, which should contain definitive storage specifications.
  • Verify Analytical Data: After storage or deprotection, confirm the compound's identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).

References

Chemical Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core structure and key characteristics of N-Boc-N-bis(PEG3-OH):

Attribute Description
Core Structure Central amine connected to two PEG3 chains and one Boc group.
Terminal Functional Groups Two hydroxy groups (-OH).
Protecting Group tert-butoxycarbonyl (Boc) on the central amine.
PEG Chain Length Three ethylene oxide repeating units per arm (PEG3).
Primary Function Heterobifunctional linker for constructing complex molecules.

Stability and Deprotection of the Boc Group

The Boc protecting group is stable under basic conditions and toward nucleophiles but can be cleanly removed with acid [1].

Condition Boc Group Stability
Strong Base (e.g., t-BuOK) Stable
Weak Base (e.g., Triethylamine, Pyridine) Stable
Nucleophiles (e.g., Amines, Enolates) Stable
Strong Acid (e.g., pH < 1, 100°C) Removed
Anhydrous Acid (e.g., TFA in DCM) Removed

Experimental Protocols

Boc Deprotection of N-Boc-N-bis(PEG3-OH)

This standard protocol removes the Boc group to expose the primary amine [1].

  • Dissolution: The compound is dissolved in an anhydrous acidic medium such as trifluoroacetic acid (TFA) or a 4M HCl solution in dioxane.
  • Reaction: The reaction mixture is stirred at room temperature for 1-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
  • Work-up: For TFA deprotection, the volatile acid is removed by evaporation under a stream of nitrogen or under reduced pressure. The resulting free amine is neutralized and isolated.

Start N-Boc-N-bis(PEG3-OH) Step1 Dissolve in anhydrous acid (e.g., TFA) Start->Step1 Step2 Stir at RT for 1-4 hours Step1->Step2 Step3 Concentrate under reduced pressure Step2->Step3 Step4 Obtain H2N-N-bis(PEG3-OH) Step3->Step4

Boc deprotection workflow

Functionalization of Hydroxy Groups

The terminal hydroxy groups can be derivatized into other reactive functional groups [2].

  • Activation: The hydroxy group is activated for nucleophilic substitution. A common method is tosylation, where the PEG compound is reacted with p-toluenesulfonyl chloride (TsCl) in an inert solvent like DCM in the presence of a base (e.g., triethylamine).
  • Displacement: The activated tosylate is highly susceptible to displacement by various nucleophiles. For example, reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding azide derivative, a valuable handle for "click chemistry."

HO_PEG N-Boc-N-bis(PEG3-OH) Activation Activation (e.g., TsCl, Base) HO_PEG->Activation Activated Tosylate Intermediate Activation->Activated Displacement Nucleophilic Displacement (e.g., NaN₃) Activated->Displacement Final N-Boc-N-bis(PEG3-azide) Displacement->Final

Hydroxyl group functionalization path

Applications in Drug Development

This compound's versatility makes it valuable in advanced therapeutic design:

  • PROTACs Synthesis: Serves as a foundational PEG-based PROTAC linker [3]. The Boc-deprotected amine can be linked to an E3 ubiquitin ligase ligand, while the derivatized PEG arms connect to a target protein ligand, enabling targeted protein degradation.
  • Bioconjugation: The hydroxy groups can be converted to carboxylic acids or azides for linking molecules like proteins, peptides, or fluorescent dyes [2] [4] [3].
  • Material Science: Used to functionalize surfaces like nanoparticles or hydrogels, improving aqueous solubility, stability, and biocompatibility [4].

Comparison with Related Compounds

N-Boc-N-bis(PEG3-OH) belongs to a family of similar linkers. The table below compares its structure and function with related compounds.

Compound Name CAS Number Terminal Functional Groups Core Protecting Group Key Applications
N-Boc-N-bis(PEG3-OH) 2093154-01-7 [2] Two Hydroxy (-OH) Boc PROTAC linker, bioconjugation [2] [3]
N-Boc-N-bis(PEG3-azide) 1258939-38-6 [3] Two Azide (-N₃) Boc Click chemistry, PROTACs [3]
N-(Acid-PEG2)-N-bis(PEG3-azide) 2320560-35-6 [4] One Carboxylic Acid, Two Azides (-N₃) None Nanotechnology, drug delivery [4]
m-PEG3-OH 112-35-6 [5] One Hydroxy (-OH) N/A Simple PEG spacer, PROTAC linker [5]

N-Boc-N-bis(PEG3-OH) is a powerful and versatile tool for researchers. Its well-defined reactivity and modular design make it particularly useful for building sophisticated drug delivery systems like PROTACs and for various bioconjugation strategies.

References

Comprehensive Application Notes & Protocols: N-Boc Deprotection of N-Boc-N-bis(PEG3-OH)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boc Deprotection Fundamentals

The tert-butyloxycarbonyl (Boc) protecting group represents one of the most widely employed amine protection strategies in organic synthesis and medicinal chemistry. Its popularity stems from its excellent orthogonality with other common protecting groups and its susceptibility to mild acidic conditions, enabling selective deprotection in complex molecular architectures. For the specific case of N-Boc-N-bis(PEG3-OH), deprotection presents unique considerations due to the presence of the polar PEG (polyethylene glycol) chains, which impart distinct solubility characteristics and potential sensitivity to acidic environments [1] [2].

The Boc group functions by converting a nucleophilic primary or secondary amine into a less reactive carbamate, which is stable to basic conditions, nucleophilic attack, and catalytic hydrogenation. The deprotection mechanism proceeds through acid-mediated cleavage, beginning with protonation of the carbamate oxygen, followed by fragmentation to generate a tert-butyl cation intermediate, carbon dioxide, and the regenerated free amine. This mechanistic pathway reveals two critical considerations: first, the potential for carbocation side reactions with electron-rich functional groups, and second, the formation of gaseous byproducts (CO₂ and isobutylene) that must be managed during reaction execution [3] [4].

For researchers working with PEG-conjugated compounds like N-Boc-N-bis(PEG3-OH), successful deprotection requires careful method selection to preserve the acid-sensitive ether linkages while efficiently removing the Boc group. These application notes consolidate the most effective and contemporary deprotection strategies, with particular emphasis on methods compatible with polar, water-soluble substrates.

Standard Acid-Mediated Deprotection Methods

Traditional Boc removal relies on strong acid catalysts that protonate the carbamate oxygen, initiating the decomposition cascade. The acid strength, reaction temperature, and duration must be carefully optimized to balance deprotection efficiency against potential substrate degradation [5] [3].

Trifluoroacetic Acid (TFA) Methods

Trifluoroacetic acid represents the most widely employed reagent for Boc deprotection due to its strong acidity and volatility, which facilitates removal after reaction completion. Standard conditions utilize 25-50% TFA in dichloromethane (DCM) at room temperature for 2-12 hours, achieving excellent conversion for most substrates. For PEG-conjugated amines like N-Boc-N-bis(PEG3-OH), the polar nature of the substrate may necessitate solvent modification, with 50% TFA in water potentially offering superior solubility [3] [4].

A key consideration with TFA-mediated deprotection is the potential for carbocation alkylation of electron-rich species. The transient tert-butyl cation can alkylate sensitive residues like tryptophan, methionine, or even the ether oxygen atoms in PEG chains under forcing conditions. This risk can be mitigated through the inclusion of cation scavengers such as anisole, thioanisole, or 1,2-ethanedithiol, which trap the reactive intermediate before undesirable side reactions occur [6] [4].

Hydrochloric Acid (HCl) Methods

Hydrochloric acid provides an alternative mineral acid approach, typically employed as 3-4M solutions in organic solvents like ethyl acetate, 1,4-dioxane, or methanol. The reaction efficiency generally exceeds that of TFA, with many deprotections completing within 30 minutes to 2 hours at ambient temperature. For acid-sensitive compounds, the reaction can be performed at 0°C to moderate the deprotection rate [5] [3].

A significant advantage of HCl-mediated deprotection is the formation of the amine hydrochloride salt, which often precipitates from solution, providing a pure, easily isolated product. This characteristic makes HCl particularly valuable for process chemistry applications where salt formation is desirable. However, for PEG-conjugated amines, the enhanced solubility may prevent precipitation, necessitating alternative isolation techniques [3].

Table 1: Standard Acid-Mediated Boc Deprotection Conditions for N-Boc-N-bis(PEG3-OH)

Method Reagent Solvent System Temperature Time Yield Range Key Advantages
TFA Standard 25-50% TFA DCM or Water RT 2-12 h 85-95% Volatile reagent, orthogonal to Cbz/Fmoc
TFA with Scavengers 25-50% TFA + 5% anisole DCM RT 2-8 h 80-92% Minimizes alkylation side reactions
HCl Standard 3-4 M HCl Ethyl acetate, 1,4-dioxane RT 0.5-2 h 88-98% Forms crystalline hydrochloride salts
HCl in Methanol 1-2 M HCl Methanol 0°C to RT 1-4 h 85-95% Mild conditions for sensitive substrates
Aqueous HCl 3-6 M HCl Water/Toluene biphasic 65°C 1-3 h 90-98% Suitable for water-soluble substrates

Alternative Deprotection Methodologies

While standard acid methods remain prevalent, several alternative approaches have emerged addressing specific challenges such as substrate sensitivity, green chemistry principles, or specialized applications.

Thermal Deprotection Methods

Thermal deprotection represents a particularly attractive approach for acid-sensitive compounds as it completely eliminates acidic reagents. Recent advances in continuous flow technology have enabled precise temperature control, allowing superheating of solvents well beyond their normal boiling points. This approach has demonstrated excellent efficacy for Boc removal from diverse amine substrates, with optimal results obtained in methanol or trifluoroethanol at 150-250°C with residence times of 30-60 minutes [7].

The selectivity profile of thermal deprotection differs significantly from acid-mediated approaches, following the sequence: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. This selectivity enables sequential deprotection strategies where multiple Boc groups are present on a single molecule. For N-Boc-N-bis(PEG3-OH), the aliphatic nature of the amine suggests that moderately high temperatures (180-220°C) would be required, but the PEG chains' stability under these conditions requires verification [7].

Aqueous and Green Chemistry Methods

Environmentally benign approaches have gained significant attention, with several research groups developing water-mediated deprotection protocols. A particularly elegant method utilizes pure water at reflux temperature without additional catalysts or reagents, achieving excellent deprotection yields for various amines. The mechanism is believed to involve water acting as a dual acid-base catalyst, facilitating the decomposition through a concerted process [8] [9].

For water-soluble substrates like N-Boc-N-bis(PEG3-OH), aqueous methods offer distinct practical advantages, including simplified workup procedures and reduced environmental impact. Reported conditions involve heating the Boc-protected amine in water at 100°C for 4-8 hours, achieving yields exceeding 85% for most substrates. The presence of hydroxyl groups in N-Boc-N-bis(PEG3-OH) may enhance water solubility and potentially accelerate the deprotection through neighboring group effects [8].

Solid-Phase and Specialized Methods

For researchers engaged in peptide synthesis or solid-phase chemistry, specialized deprotection protocols have been developed. Anhydrous hydrogen fluoride (HF) and trimethylsilyl triflate (TMSOTf) represent powerful reagents for cleaving protected peptides from resin supports while simultaneously removing Boc groups. However, these methods require specialized equipment and present significant safety considerations [6].

Silica gel-mediated deprotection offers an unusual but effective approach, where adsorbed substrates undergo Boc cleavage under reduced pressure with gentle heating. This method has demonstrated intriguing selectivity patterns, effectively removing Boc groups from aromatic systems while leaving aliphatic Boc groups unaffected. The technique may hold promise for differentially protected PEG-based amines [10] [9].

Table 2: Alternative Boc Deprotection Methods for Specialized Applications

Method Conditions Temperature Time Yield Ideal Application Context
Thermal (Batch) Water or Methanol 100-150°C 4-12 h 80-90% Acid-sensitive substrates, library synthesis
Thermal (Continuous Flow) TFE or MeOH 150-250°C 30-60 min 85-98% Process chemistry, sequential deprotection
Aqueous Green Method Pure Water Reflux (100°C) 4-8 h 85-95% Environmentally conscious synthesis, water-soluble compounds
Silica Gel Adsorption Silica gel, low pressure 40-60°C 12-24 h 75-88% Selective deprotection, substrate purification
Lewis Acid Mediated ZnBr₂ (2-3 eq) in DCM RT 8-24 h 82-90% Orthogonal deprotection strategies

Experimental Protocols

Standard TFA Deprotection Protocol

Materials: N-Boc-N-bis(PEG3-OH) (1.0 equiv), trifluoroacetic acid (TFA, 10-20 vol), dichloromethane (DCM, anhydrous), anisole (0.1 vol as scavenger), diethyl ether (for precipitation).

Procedure:

  • Dissolve the N-Boc-protected substrate (1.0 g scale) in DCM (10 mL) at room temperature under nitrogen atmosphere.
  • Add anisole (0.1 mL) as a carbocation scavenger.
  • Cool the solution to 0°C using an ice bath, then add TFA (10 mL) dropwise with stirring.
  • After addition complete, warm the reaction mixture to room temperature and stir for 3-6 hours.
  • Monitor reaction progress by TLC or LC-MS (disappearance of starting material).
  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
  • Triturate the residual oil with cold diethyl ether (3 × 20 mL) to precipitate the product.
  • Collect the solid by filtration and dry under high vacuum to obtain the deprotected amine as its TFA salt.

Notes: For improved solubility of PEG-conjugated substrates, a 1:1 mixture of DCM:MeOH or DCM:water can be substituted as the solvent system. The reaction time may require optimization based on substrate concentration and specific structure [3] [4].

Aqueous Green Deprotection Protocol

Materials: N-Boc-N-bis(PEG3-OH) (1.0 equiv), deionized water.

Procedure:

  • Charge the Boc-protected amine (1.0 g scale) into a round-bottom flask.
  • Add deionized water (20 mL) and stir to dissolve or suspend the substrate.
  • Heat the mixture at reflux (100°C) with vigorous stirring for 4-8 hours.
  • Monitor reaction progress by TLC or LC-MS.
  • Upon completion, cool the reaction mixture to room temperature.
  • Extract the aqueous solution with ethyl acetate (3 × 20 mL) to remove neutral impurities.
  • Concentrate the aqueous layer under reduced pressure to obtain the deprotected amine.
  • Purify further if necessary by recrystallization or column chromatography.

Notes: This method is particularly suitable for water-soluble substrates like N-Boc-N-bis(PEG3-OH). The reaction typically proceeds with excellent selectivity and minimal side products. The absence of acidic reagents makes this method compatible with acid-labile functionalities [8].

Continuous Flow Thermal Deprotection Protocol

Materials: N-Boc-N-bis(PEG3-OH) (1.0 equiv), methanol or trifluoroethanol (HPLC grade), continuous flow reactor system with back-pressure regulator.

Procedure:

  • Prepare a 0.1-0.2 M solution of the Boc-protected substrate in methanol or trifluoroethanol.
  • Prime the flow system with clean solvent and establish stable flow conditions.
  • Set the reactor temperature to 180-220°C and the back-pressure regulator to 200-300 psi.
  • Pump the substrate solution through the reactor at a flow rate to achieve 30-60 minutes residence time.
  • Collect the effluent in a cooled receiving flask.
  • Monitor conversion by inline IR or collect fractions for LC-MS analysis.
  • Concentrate the product solution under reduced pressure.
  • Purify the residue by trituration or column chromatography if necessary.

Notes: The high surface-to-volume ratio in flow reactors enables efficient heat transfer and precise temperature control. This method is easily scalable and avoids the safety concerns associated with high-temperature batch reactions [7].

Method Selection Workflow

The following decision pathway illustrates the systematic selection of appropriate deprotection conditions based on project requirements and substrate characteristics:

G Start Start: N-Boc-N-bis(PEG3-OH) Deprotection Need A Project Goal? Start->A B1 Process Chemistry A->B1 Scale-up B2 Discovery Research A->B2 Library Synthesis B3 Green Chemistry A->B3 Sustainability B4 Acid-Sensitive Substrate A->B4 Labile Functions C1 Acid Sensitivity Assessment? B1->C1 C2 Throughput Needs? B2->C2 D3 Aqueous Method (Water at Reflux) B3->D3 C4 Thermal Stability Assessment? B4->C4 D1 HCl in Methanol or Ethyl Acetate C1->D1 Acid-Sensitive D4 Thermal Flow Method (MeOH/TFE, 180-220°C) C1->D4 Thermally Stable D2 TFA in DCM (Standard Conditions) C2->D2 Moderate Throughput C2->D4 High Throughput C3 Purity Requirements? C3->D1 High Purity Required C3->D2 Standard Purity C4->D3 Heat-Sensitive C4->D4 Thermally Stable End Obtain Deprotected Amine D1->End D2->End D3->End D4->End

Conclusions and Recommendations

The depreotection of N-Boc-N-bis(PEG3-OH) can be accomplished through multiple pathways, each with distinct advantages and limitations. Based on the comprehensive evaluation of current literature and methodological developments, the following recommendations are provided:

  • For standard laboratory applications, TFA in DCM (25-50%) with appropriate scavengers represents the most universally applicable method, offering excellent reliability and straightforward monitoring.
  • For process chemistry applications where salt formation is acceptable, HCl in ethyl acetate or methanol provides rapid deprotection with facile isolation of the product.
  • For green chemistry initiatives or acid-sensitive substrates, the aqueous method employing pure water at reflux temperature offers an environmentally benign alternative with good selectivity.
  • For high-throughput synthesis or continuous manufacturing platforms, thermal deprotection in continuous flow systems enables rapid processing without acidic reagents.

The presence of PEG chains in N-Boc-N-bis(PEG3-OH) generally enhances water solubility, making aqueous and methanolic conditions particularly suitable. However, researchers should remain cognizant of potential ether bond sensitivity to strong acids at elevated temperatures, which may necessitate milder approaches for sensitive substrates.

References

Application Notes and Protocols for N-Boc-N-bis(PEG3-OH) in ADC Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Boc-N-bis(PEG3-OH)

N-Boc-N-bis(PEG3-OH) is a heterobifunctional crosslinker critical for constructing advanced biotherapeutics. Its molecular structure features a Boc-protected amine on one end and two terminal hydroxy groups on the other, connected by a triethylene glycol (PEG3) spacer [1]. This unique architecture enables sequential conjugation strategies, making it particularly valuable for creating stable, homogeneous antibody-drug conjugates (ADCs) with improved pharmacokinetic profiles.

The PEG3 spacer plays a crucial role in enhancing the aqueous solubility of conjugated payloads, reducing aggregation, and providing sufficient distance to minimize steric hindrance between the antibody and cytotoxic drug [2]. The Boc (tert-butoxycarbonyl) protecting group offers strategic advantages in synthetic conjugation workflows, as it can be selectively removed under mild acidic conditions to reveal a reactive primary amine for subsequent payload attachment [1] [2]. This controlled deprotection enables precise, step-wise conjugation that is essential for producing homogeneous ADC products with defined drug-to-antibody ratios (DAR).

Key Properties and Specifications

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG3-OH) and Related Linkers

Property N-Boc-N-bis(PEG3-OH) [1] Boc-NH-PEG3-OH [2] Bis-PEG3-NHS ester [3]
CAS Number 2093154-01-7 139115-92-7 1314378-16-9
Molecular Formula Information not available in search results C11H23NO5 C18H24N2O11
Molecular Weight Information not available in search results 249.3 g/mol 444.39 g/mol
Purity Information not available in search results ≥95% ≥98%
Functional Groups Boc-protected amine, two hydroxyl groups Boc-protected amine, one hydroxyl group Two NHS ester groups
Key Feature Dual hydroxyl functionality for branching Single hydroxyl for linear conjugation Homobifunctional for bridging amines
Primary Application Branched ADC linkers Solubility-enhancing ADC linkers Noncleavable PEG spacer in ADCs

Storage and Stability: For optimal stability, Boc-protected PEG linkers should be stored at -5°C to -20°C in anhydrous conditions protected from sunlight [2]. Under these recommended storage conditions, the compound typically maintains stability for at least three years. The Boc protecting group demonstrates reasonable stability under neutral and basic conditions but is designed for clean removal under mild acidic conditions.

Application in Antibody-Drug Conjugates (ADCs)

Role in ADC Technology

N-Boc-N-bis(PEG3-OH) addresses several critical challenges in ADC development. The PEG component significantly enhances ADC solubility, particularly when hydrophobic payloads are conjugated, thereby reducing aggregation and improving pharmacokinetics [4]. This hydrophilic character helps mitigate the rapid clearance often observed with high-drug-load ADCs, extending their circulation half-life and increasing tumor exposure [5].

The branched structure with dual hydroxyl groups enables higher drug loading capabilities while maintaining favorable physicochemical properties. This architecture allows for the attachment of multiple payload molecules through a single conjugation site on the antibody, potentially increasing therapeutic potency without compromising solubility [1]. Furthermore, the PEG spacer creates a protective shield around the ADC payload, reducing immunogenicity and shielding the conjugate from premature degradation in the circulation [4].

Advantages in ADC Development
  • Controlled Drug Loading: The Boc protection strategy enables sequential conjugation, allowing for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety [6] [5].

  • Enhanced Stability: PEG linkers demonstrate superior plasma stability compared to more labile linkers, minimizing premature payload release in circulation and reducing off-target toxicity [4].

  • Synthetic Flexibility: The orthogonal reactivity of the Boc-protected amine and hydroxyl groups enables versatile conjugation strategies, supporting both cleavable and noncleavable linker designs [1] [2].

Experimental Protocols

Protocol 1: Boc Deprotection and Primary Amine Activation

Objective: Selective removal of Boc protecting group to generate reactive primary amine for payload conjugation.

Materials:

  • N-Boc-N-bis(PEG3-OH)
  • Trifluoroacetic acid (TFA)
  • Dichloromethane (DCM)
  • Diethyl ether
  • Phosphate buffer (pH 7.4)

Procedure:

  • Dissolve N-Boc-N-bis(PEG3-OH) (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
  • Cool the solution to 0°C using an ice bath.
  • Add trifluoroacetic acid (5.0 mL) dropwise with stirring.
  • After complete addition, allow the reaction to warm to room temperature and continue stirring for 2-4 hours.
  • Monitor reaction completion by TLC or LC-MS.
  • Concentrate the reaction mixture under reduced pressure.
  • Precipitate the product by adding cold diethyl ether.
  • Collect the solid by filtration and wash with additional cold ether.
  • Dry under vacuum to obtain the deprotected amine product.
  • Characterize by MS and NMR to confirm complete deprotection.

Validation: Confirm successful deprotection by mass spectrometry (expected [M+H]+ ion at m/z calculated for the deprotected compound). The free amine can be further functionalized with NHS esters, isocyanates, or other amine-reactive payloads for ADC construction [2].

Protocol 2: Conjugation to Model Antibody Fragment

Objective: Demonstrate site-specific conjugation using a trastuzumab Fab fragment as a model system.

Materials:

  • Deprotected N-bis(PEG3-OH) amine from Protocol 1
  • Trastuzumab Fab fragment
  • Tris(2-carboxyethyl)phosphine (TCEP)
  • Succinimidyl ester-functionalized payload (e.g., MMAF, DM1)
  • PBS buffer (pH 7.4)
  • PD-10 desalting columns

Procedure:

  • Reduce the interchain disulfide bonds of trastuzumab Fab (5 mg/mL in PBS) with TCEP (5 mM) for 2 hours at 37°C [7].
  • Purify the reduced Fab using a PD-10 column equilibrated with PBS.
  • Immediately react the reduced Fab with the deprotected N-bis(PEG3-OH) linker (10 molar equivalents) for 1 hour at 37°C [7].
  • Separate the conjugated Fab from excess linker using size exclusion chromatography.
  • Confirm conjugation and re-bridging by LC-MS analysis under non-reducing conditions (expected mass shift corresponding to linker incorporation).
  • React the hydroxyl-functionalized conjugate with succinimidyl esterpayload (5 equivalents) for 2 hours at room temperature.
  • Purify the final ADC construct using size exclusion chromatography.
  • Analyze by LC-MS and SEC-HPLC to determine conjugation efficiency and homogeneity.

The following diagram illustrates the experimental workflow for site-specific ADC conjugation using N-Boc-N-bis(PEG3-OH):

G Start N-Boc-N-bis(PEG3-OH) Step1 Boc Deprotection (TFA/DCM, 2-4 hr) Start->Step1 Step2 Free Amine Intermediate Step1->Step2 Step5 Conjugation & Re-bridging (1 hr, 37°C) Step2->Step5 10 eq. Step3 Antibody Reduction (TCEP, 2 hr, 37°C) Step4 Reduced Antibody with Free Thiols Step3->Step4 Step4->Step5 Step6 OH-Functionalized Antibody Conjugate Step5->Step6 Step7 Payload Conjugation (2 hr, RT) Step6->Step7 End Final ADC Construct Step7->End

Analytical Assessment: Evaluate the final ADC construct by:

  • LC-MS: Confirm molecular weight and drug-to-antibody ratio (DAR)
  • SEC-HPLC: Assess aggregation levels and purity
  • HIC-HPLC: Determine DAR distribution
  • Cell-based assays: Validate target binding and cytotoxic potency

Analytical and Validation Methods

Table 2: Key Analytical Methods for ADC Characterization

Analytical Method Parameters Measured Specification Criteria
Reversed-Phase HPLC Linker purity, Boc deprotection efficiency ≥95% purity, complete deprotection
LC-MS (Intact Mass) Molecular weight, DAR, conjugation efficiency Expected mass ± 1 Da, DAR within ± 0.5 of theoretical
HIC-HPLC Drug-to-antibody ratio distribution Homogeneous DAR profile, minimal unconjugated antibody
SEC-HPLC Aggregation, fragmentation ≤5% aggregates, ≤3% fragments
Cell-Based Potency Assay In vitro cytotoxicity (IC50) IC50 ≤ 10 nM for target-positive cells
Plasma Stability Payload release in plasma ≤10% payload release after 7 days at 37°C

Related Research and Future Perspectives

The development of divinylpyrimidine (DVP) linkers for cysteine-bridging bioconjugation represents an advancement in site-specific ADC construction [7]. These approaches demonstrate superior plasma stability compared to traditional maleimide conjugates, with <5% degradation after two weeks under physiological conditions versus >50% degradation observed with maleimide conjugates [7].

Future applications of N-Boc-N-bis(PEG3-OH) may expand beyond traditional ADCs to include:

  • Proteolysis-targeting chimeras (PROTACs) delivery systems
  • Immunostimulant conjugates for cancer immunotherapy
  • Dual-warhead conjugates targeting multiple pathways simultaneously
  • Diagnostic-therapeutic pairs (theranostics) for imaging and treatment

The trend toward site-specific conjugation and controlled DAR in ADC development aligns perfectly with the capabilities of N-Boc-N-bis(PEG3-OH), positioning this linker as a valuable tool for next-generation bioconjugates [7] [5].

Conclusion

N-Boc-N-bis(PEG3-OH) represents a versatile tool in the ADC developer's arsenal, offering unique advantages in controlled conjugation, enhanced solubility, and tunable drug loading. The protocols outlined herein provide researchers with robust methodologies for implementing this linker in ADC construction projects. As ADC technology continues to evolve toward more homogeneous and stable constructs, the strategic application of heterobifunctional PEG linkers with orthogonal protection schemes will play an increasingly important role in achieving targeted therapeutic objectives with improved safety profiles.

References

Comprehensive Application Notes and Protocols: N-Boc-N-bis(PEG3-OH) Derivatization and Deprotection Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Boc-N-bis(PEG3-OH)

N-Boc-N-bis(PEG3-OH) is a multifunctional PEG-based scaffold that has gained significant importance in pharmaceutical research and biomaterial science. This sophisticated molecule features a central Boc-protected amine and two terminal hydroxy groups connected through triethylene glycol (PEG3) spacers. This unique arrangement provides orthogonal reactivity and enables sequential, controlled derivatization, making it particularly valuable for constructing complex molecular architectures in drug delivery systems and bioconjugation applications. The compound's molecular weight is 469.57 g/mol with a chemical formula of C₂₁H₄₃NO₁₀, and it is typically provided at ≥95% purity, requiring storage at -20°C in a dry environment protected from sunlight [1].

The strategic value of N-Boc-N-bis(PEG3-OH) lies in its modular design which allows researchers to independently address different functional groups under specific conditions. The Boc (tert-butyloxycarbonyl) protecting group represents a key feature that can be selectively removed under mild acidic conditions without affecting other functional groups or the PEG backbone. Meanwhile, the dual hydroxyl terminals serve as versatile handles for further chemical modification, enabling connection to various substrates, targeting moieties, or diagnostic agents. The PEG3 spacers impart enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic properties to the final conjugates, addressing common challenges in drug formulation and delivery [2] [1].

Structural Features and Derivatization Potential

Key Structural Characteristics

Table 1: Structural components and their functional roles in N-Boc-N-bis(PEG3-OH)

Structural Element Chemical Description Functionality Derivatization Potential
Boc-Protected Amine tert-Butyloxycarbonyl protected secondary amine Acid-labile protecting group Deprotection reveals secondary amine for further conjugation
PEG3 Spacers Two triethylene glycol chains Hydrophilic linker; enhances solubility Provides flexibility and reduces steric hindrance
Terminal Hydroxy Groups Two primary hydroxyl termini Nucleophilic sites for derivation Can be converted to various electrophilic functional groups
Molecular Framework Aliphatic hydrocarbon backbone Structural integrity Stable under various reaction conditions

The Boc protecting group represents one of the most versatile and widely used amino protecting groups in organic synthesis and peptide chemistry. Its popularity stems from its excellent stability toward base and nucleophiles, along with its selective cleavage under mild acidic conditions that leave many other functional groups unaffected. The Boc group protects the central amine from unwanted reactions during manipulation of the hydroxyl groups, allowing for sequential functionalization strategies. This orthogonal protection scheme is particularly valuable in the synthesis of complex molecules where selective deprotection and modification are required [3].

The dual hydroxyl terminals provide symmetric points for functionalization, enabling the creation of bifunctional conjugates or dendrimeric structures. These hydroxyl groups can undergo typical alcohol transformations including esterification, ether formation, oxidation to aldehydes or carboxylic acids, and conversion to more reactive species such as halides, mesylates, or tosylates. The PEG3 spacers connecting the core to the hydroxyl termini consist of repeating ethylene oxide units that confer crucial physicochemical properties including enhanced aqueous solubility, reduced viscosity, and improved biocompatibility. The flexible nature of these spacers allows for optimal molecular interactions while minimizing steric constraints during binding events [4] [1].

Hydroxy Group Derivatization Strategies

Functionalization Approaches

The terminal hydroxy groups in N-Boc-N-bis(PEG3-OH) serve as versatile handles for chemical modification, enabling the creation of diverse molecular conjugates. These hydroxyl functions can be directly converted to various electrophilic species or coupled with complementary functional groups to form stable linkages. The symmetrical arrangement of two hydroxy terminals allows for the creation of homobifunctional crosslinkers, which can be valuable for connecting two identical molecules or surfaces. Alternatively, sequential functionalization approaches can yield heterobifunctional reagents with two different reactive groups at opposite ends, enabling controlled, directional conjugation in complex systems [4] [1].

Table 2: Common derivatization strategies for hydroxy groups in N-Boc-N-bis(PEG3-OH)

Derivatization Type Reactive Group Formed Common Reagents Coupling Partners Application Context
Esterification Carboxyl esters Acid chlorides, anhydrides, carbodiimides Amines (indirectly), other nucleophiles Biodegradable linkages; prodrug formation
Carbamate Formation Carbamate linkages NHS-chloroformates, disuccinimidyl carbonates Amines Stable urethane bonds; non-hydrolyzable connections
Etherification Alkyl ethers Alkyl halides, Mitsunobu reaction Alcohols, phenols Highly stable linkages; surface modification
Oxidation Aldehydes Dess-Martin periodinane, TEMPO Amines (via reductive amination) Conjugation via amine terminals
Sulfonation Mesylates, tosylates Methanesulfonyl chloride, p-toluenesulfonyl chloride Nucleophiles (azides, amines, thiols) Conversion to better leaving groups
Carboxylic Acid Carboxyl groups Jones reagent, TEMPO/NaOCl Amines (via EDC/NHS) Direct conjugation to amines
Specific Derivatization Protocols

Esterification Protocol: For conversion to carboxylic esters, dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv) in anhydrous dichloromethane or DMF under inert atmosphere. Add triethylamine (3.0 equiv) and cool the mixture to 0°C. Slowly add the appropriate acid chloride (2.2 equiv) dropwise with stirring. Warm the reaction mixture gradually to room temperature and continue stirring for 12-16 hours. Monitor reaction completion by TLC or LC-MS. Quench the reaction with saturated aqueous NaHCO₃ solution, extract with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting ester derivative by flash chromatography [1].

Carbamate Formation Protocol: Activate the hydroxyl groups by converting to NHS-carbonates for amine conjugation. Dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv) in anhydrous THF. Add N,N'-disuccinimidyl carbonate (2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir the reaction mixture at room temperature for 6-8 hours. Concentrate under reduced pressure and purify the intermediate by precipitation in cold diethyl ether. For conjugation, dissolve the activated NHS-carbonate (1.0 equiv) in anhydrous DMF and add dropwise to a solution of the target amine (2.2 equiv) and diisopropylethylamine (3.0 equiv) in DMF. Stir for 4-6 hours at room temperature, then concentrate and purify by preparative HPLC [4].

Aldehyde Formation Protocol: For oxidation to dialdehydes, dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv) in acetonitrile. Add TEMPO (0.1 equiv) and potassium bromide (0.2 equiv). Prepare a separate solution of sodium hypochlorite (1.5% w/w, 2.5 equiv) and sodium bicarbonate (2.5 equiv) in water. Add the bleach solution dropwise to the reaction mixture at 0°C with vigorous stirring. Monitor the reaction by TLC until completion (typically 2-3 hours). Quench with isopropanol, extract with DCM, wash with water, dry over Na₂SO₄, and concentrate. The resulting dialdehyde can be used directly in reductive amination without further purification [4].

Boc Deprotection Methods and Strategies

Acid-Mediated Deprotection

The Boc protecting group is specifically designed for removal under acidic conditions, with the mechanism proceeding through a tert-butyl cation intermediate that subsequently releases the free amine and carbon dioxide. This controlled deprotection allows the central amine to be revealed after other functionalization steps have been completed, enabling sequential building strategies in complex molecule synthesis. The orthogonal nature of Boc deprotection ensures compatibility with various other protecting groups and functional elements that might be present in sophisticated molecular architectures [3].

Table 3: Boc deprotection methods for N-Boc-N-bis(PEG3-OH) derivatives

Method Conditions Reaction Time Advantages Limitations
Trifluoroacetic Acid 30-50% TFA in DCM, rt, 0.5-2h 30 minutes - 2 hours Rapid; high efficiency; room temperature operation Acidic waste; potential side reactions with electron-rich aromatics
Hydrochloric Acid 3M HCl in ethyl acetate, rt, 30min ~30 minutes Mild conditions; convenient workup May require scavengers for sensitive substrates
Green Aqueous Method Water at reflux temperatures, no catalyst 1-4 hours Environmentally friendly; no organic solvents; simple purification Longer reaction times for some substrates
Trimethylsilyl Iodide TMSI in DCM, then MeOH 1-3 hours per step Selective; compatible with acid-sensitive groups Moisture-sensitive reagent; additional steps
Phosphoric Acid Aqueous H₃PO₄, rt to 60°C 2-6 hours Mild acidity; reduced side reactions Slower for sterically hindered amines
Specific Deprotection Protocols

Standard TFA Deprotection Protocol: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (10-15 mL per mmol of substrate). Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 equiv) dropwise with stirring. Warm the reaction mixture gradually to room temperature and monitor by TLC or LC-MS until deprotection is complete (typically 30 minutes to 2 hours). Remove the solvent under reduced pressure and co-evaporate with toluene or DCM (2-3 times) to ensure complete TFA removal. The resulting amine salt can be used directly in subsequent reactions or neutralized with base to obtain the free amine [3] [5].

Green Aqueous Deprotection Protocol: Suspend the Boc-protected compound in deionized water (15-20 mL per mmol of substrate). Heat the suspension to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 1-4 hours, depending on the substrate solubility. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the deprotected amine. This method offers significant environmental advantages by eliminating organic solvents and acidic reagents while maintaining high efficiency [6].

Trimethylsilyl Iodide Method: Dissolve the Boc-protected compound (1.0 equiv) in anhydrous dichloromethane under inert atmosphere. Add trimethylsilyl iodide (3.0 equiv) dropwise at 0°C. Stir the reaction mixture at room temperature for 1-2 hours until Boc cleavage is complete. Add methanol (5.0 equiv) to the reaction mixture and stir for an additional hour to hydrolyze the silyl carbamate intermediate. Concentrate under reduced pressure and purify the amine product by flash chromatography or precipitation. This method is particularly valuable for acid-sensitive substrates that might not tolerate standard TFA deprotection [3].

Pharmaceutical and Biomaterial Applications

Drug Delivery Systems

N-Boc-N-bis(PEG3-OH) serves as a versatile scaffold in advanced drug delivery applications, where its symmetrical structure and orthogonal reactivity enable the creation of sophisticated delivery vehicles. The molecule can be functionalized to create polymer-drug conjugates that improve the pharmacokinetic profiles of therapeutic agents. After Boc deprotection, the central amine can be used to conjugate targeting ligands such as peptides, antibodies, or small molecules that direct the conjugate to specific tissues or cells. Meanwhile, the hydroxyl terminals can be linked to therapeutic payloads through biodegradable or stable linkages, depending on the intended release profile. This approach has been successfully employed for controlled release systems that maintain therapeutic drug levels while minimizing side effects [4] [1].

The PEG component of these conjugates provides enhanced aqueous solubility, particularly for hydrophobic drug molecules that otherwise present formulation challenges. Additionally, PEGylation prolongs circulation half-life by reducing renal clearance and shielding the conjugate from immune recognition. The dual-arm structure allows for multivalent presentations of drugs or targeting groups, which can enhance binding affinity through avidity effects. This is particularly valuable for targeting receptors that cluster on cell surfaces or for engaging multiple biological targets simultaneously. In cancer therapeutics, such constructs have shown improved tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, leading to higher therapeutic indices compared to unconjugated drugs [7] [4].

Bioconjugation and Biomaterial Modification

The compound's utility extends to bioconjugation applications where it serves as a crosslinking agent for connecting biomolecules to surfaces, particles, or other biological entities. The hydroxyl groups can be functionalized with N-hydroxysuccinimide (NHS) esters, maleimides, or click chemistry handles for specific conjugation to amines, thiols, or azides, respectively. This flexibility enables the creation of well-defined bioconjugates for diagnostic assays, biosensing platforms, and biomaterial coatings. The Boc-protected amine remains stable during these initial conjugation steps, then can be selectively deprotected to reveal a reactive amine handle for subsequent functionalization in sequential modification strategies [4] [1].

In biomaterial science, N-Boc-N-bis(PEG3-OH) derivatives have been used to create functionalized hydrogels with tailored physical and biological properties. The hydroxyl groups can be incorporated into polymer networks through ester or ether linkages, while the Boc-protected amines provide latent functionality that can be revealed after gel formation. Upon deprotection, these primary amines serve as points for immobilizing bioactive signals such as cell-adhesive peptides or growth factors. This approach enables spatial control over bioactivity in tissue engineering scaffolds, creating microenvironments that guide cellular behavior. The PEG spacers ensure sufficient flexibility and accessibility for conjugated biomolecules to engage with their cellular receptors effectively [1].

Experimental Protocols

General Derivatization Workflow

Safety Considerations: Always conduct reactions in properly ventilated fume hoods. Wear appropriate personal protective equipment including lab coat, safety glasses, and gloves. Be particularly cautious when handling acid chlorides, strong acids, and moisture-sensitive reagents.

Material Preparation:

  • Solvent Purification: Ensure all anhydrous solvents are properly dried and stored over molecular sieves.
  • Compound Handling: Allow the vial of N-Boc-N-bis(PEG3-OH) to warm to room temperature before opening to prevent moisture condensation.
  • Weighing: Accurately weigh the required amount of compound in a dry environment.

General Derivatization Procedure:

  • Dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv, 469.6 mg/mmol) in the appropriate anhydrous solvent (10 mL per mmol) in a round-bottom flask equipped with a magnetic stir bar.
  • Add base catalyst if required (typically 2.2-3.0 equiv of triethylamine or DIEA) and cool the solution to the recommended temperature.
  • Slowly add the derivatizing reagent (2.2-2.5 equiv) dropwise with vigorous stirring.
  • Monitor the reaction progress by TLC (silica gel, appropriate mobile phase) or LC-MS.
  • Upon completion, quench the reaction according to the specific derivatization method.
  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
  • Concentrate under reduced pressure and purify by flash chromatography or recrystallization.
  • Characterize the derivative by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.
Representative Deprotection Procedure

TFA-Mediated Boc Deprotection with Scavengers:

  • Dissolve the Boc-protected derivative (1.0 equiv) in dichloromethane (10 mL per mmol) in a round-bottom flask.
  • Add appropriate scavengers (e.g., anisole or thioanisole, 5-10% v/v) to prevent alkylation side reactions by the tert-butyl cation intermediate [3].
  • Cool the solution to 0°C using an ice bath.
  • Add trifluoroacetic acid (5-10 equiv) dropwise with stirring.
  • After complete addition, warm the reaction mixture to room temperature and continue stirring.
  • Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).
  • Remove the solvent under reduced pressure, then co-evaporate with toluene (2×10 mL per mmol) to ensure complete TFA removal.
  • If the free amine is desired rather than the TFA salt, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate.

Alternative Aqueous Deprotection:

  • Suspend the Boc-protected compound (1.0 equiv) in deionized water (15-20 mL per mmol) in a round-bottom flask equipped with a reflux condenser.
  • Heat the suspension to reflux with vigorous stirring.
  • Monitor the reaction by TLC or LC-MS until deprotection is complete (typically 1-4 hours).
  • Cool the reaction mixture to room temperature.
  • Extract the product with ethyl acetate (3×15 mL per mmol).
  • Dry the combined organic layers over anhydrous Na₂SO₄.
  • Filter and concentrate under reduced pressure to obtain the deprotected amine.
  • Purify by flash chromatography if necessary [6].

Visualization of Chemical Transformation Pathways

Derivatization and Deprotection Workflow

G cluster_derivatization Hydroxy Group Derivatization cluster_deprotection Boc Deprotection Methods cluster_applications Final Applications Start N-Boc-N-bis(PEG3-OH) Core Compound Ester Esterification (With acid chlorides or anhydrides) Start->Ester Carbamate Carbamate Formation (Via NHS-carbonates) Start->Carbamate Aldehyde Oxidation to Aldehyde (TEMPO/NaOCl) Start->Aldehyde Mesylate Sulfonation (MsCl or TsCl) Start->Mesylate TFA Acidic Deprotection (TFA in DCM) Ester->TFA Aqueous Green Aqueous Method (Water at reflux) Carbamate->Aqueous TMSI Trimethylsilyl Iodide (TMSI in DCM then MeOH) Aldehyde->TMSI Mesylate->TFA DrugDelivery Drug Delivery Systems TFA->DrugDelivery Diagnostics Diagnostic Applications TFA->Diagnostics Bioconjugation Bioconjugation Reagents Aqueous->Bioconjugation Aqueous->Diagnostics Biomaterials Functionalized Biomaterials TMSI->Biomaterials

Figure 1: Comprehensive workflow illustrating the major derivatization pathways for the hydroxy groups, followed by Boc deprotection methods, leading to various applications in pharmaceutical and biomaterial sciences.

Boc Deprotection Mechanism

G BocProtected Boc-Protected Amine Protonation Acid-Mediated Protonation BocProtected->Protonation TFA or HCl CationIntermediate tert-Butyl Cation Intermediate Protonation->CationIntermediate Elimination Scavenger Scavenger Reaction (Anisole/Thioanisole) CationIntermediate->Scavenger Alkylation Prevention FreeAmine Free Amine + CO₂ CationIntermediate->FreeAmine Deprotonation Byproduct Neutral Byproduct Scavenger->Byproduct

Figure 2: Mechanism of acid-mediated Boc deprotection showing the formation of the tert-butyl cation intermediate and its interception by scavengers to prevent side reactions, ultimately yielding the free amine.

Conclusion

N-Boc-N-bis(PEG3-OH) represents a versatile molecular platform that enables sophisticated conjugation strategies in pharmaceutical chemistry and biomaterial science. Its orthogonal protection scheme - with two derivatizable hydroxy terminals and a Boc-protected central amine - provides exceptional flexibility in synthetic planning. The comprehensive protocols and application notes presented here demonstrate efficient methodologies for hydroxy group functionalization and subsequent Boc deprotection under various conditions, including innovative green chemistry approaches. These strategies support the development of advanced drug delivery systems, bioconjugates, and functionalized materials with enhanced properties and performance. The continued optimization of these methodologies will further expand the utility of this valuable scaffold in creating next-generation therapeutic and diagnostic agents.

References

N-Boc-N-bis(PEG3-OH) solid-phase peptide synthesis SPPS

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for N-Boc-N-bis(PEG3-OH) in SPPS

N-Boc-N-bis(PEG3-OH) is a multifunctional branching PEG linker that introduces orthogonally protected amine functionality and improves the physicochemical properties of synthetic peptides [1] [2]. Its core structure features a central tertiary amine protected by a Boc group and two terminal hydroxyl groups, each connected via triethylene glycol (PEG3) spacers [1].

Key Characteristics and Strategic Advantages

The table below summarizes the core characteristics and strategic benefits of incorporating this linker into SPPS:

Aspect Description & Rationale
Core Structure Central Boc-protected tertiary amine with two PEG3 arms terminated in hydroxyl groups [1].
Molecular Weight 469.57 g/mol [1].
Key Feature Orthogonal reactivity: The Boc-protected amine is stable during peptide chain elongation and can be selectively deprotected later [1].
Role in SPPS Serves as a branching point on the peptide backbone, enabling the synthesis of complex, multivalent peptide architectures [3].
PEG Advantages Improved solubility of growing peptide-resin, reduced aggregation, and enhanced flexibility that can improve folding and yield [1] [2].
Primary Applications Construction of branched peptides, peptide dendrimers, site-specific conjugation of probes/drugs, and polymer-peptide hybrids [1].
Boc Chemistry in SPPS: Strategic Context

The Boc protecting group is a cornerstone of orthogonality in synthetic chemistry. Its stability towards bases and nucleophiles, coupled with its clean removal under mild acidic conditions, makes it ideal for complex syntheses [4]. In SPPS, Boc chemistry traditionally employs a Boc/Bzl (benzyl) protection scheme, where side chains are protected with acid-labile benzyl-based groups [5] [6]. While the final cleavage and global deprotection in traditional Boc SPPS require strong acids like HF, the Boc group itself can be removed with milder acids like TFA. This property is leveraged when N-Boc-N-bis(PEG3-OH) is used as a modular component within a more common Fmoc/tBu strategy, allowing for selective deprotection without affecting side-chain protecting groups [4] [5].

Detailed Experimental Protocols

Protocol A: Loading N-Boc-N-bis(PEG3-OH) onto a Solid Support

This protocol describes anchoring the linker to a resin via its hydroxyl groups.

  • Resin: Wang resin (for a final peptide acid) or 2-Chlorotrityl Chloride (2-CTC) resin [6].
  • Reagents: N-Boc-N-bis(PEG3-OH), Anhydrous DCM/DMF, Diisopropylethylamine (DIPEA), Disuccinimidyl carbonate (DSC), DMAP [6].

Procedure:

  • Resin Swelling: Swell 100 mg of Wang resin in 5 mL of anhydrous DCM for 30 minutes with gentle agitation. Filter and wash with DMF.
  • Activation of Hydroxyls: In a separate vessel, dissolve N-Boc-N-bis(PEG3-OH) (1.2 equiv. relative to resin loading) and DSC (2.5 equiv.) in anhydrous DMF. Add a catalytic amount of DMAP (0.1 equiv.) and stir for 15 minutes.
  • Coupling to Resin: Add the activated linker solution to the swollen resin. Add DIPEA (2.0 equiv.) to the reaction mixture and agitate for 4-6 hours at room temperature.
  • Capping: Filter the reaction mixture and wash the resin thoroughly with DMF and DCM. Cap any unreacted hydroxyl sites on the resin by treating with a mixture of DCM/acetic anhydride/DIPEA (80:15:5) for 20 minutes [6].
  • Washing and Drying: Wash the resin sequentially with DCM, iPrOH, and MeOH. Dry the resin under vacuum and determine the loading capacity via Boc deprotection and Fmoc determination tests [6].
Protocol B: Deprotection of the N-Boc Group On-Resin

This step reveals the central amine for further peptide chain elongation or conjugation.

  • Reagents: Deprotection cocktail (TFA:DCM = 1:1, v/v), Scavengers (e.g., triisopropylsilane), Anhydrous DCM, DIPEA [4] [6].

Procedure:

  • Swelling: Swell the linker-loaded resin (from Protocol A) in DCM for 15 minutes.
  • Boc Deprotection: Drain the DCM and treat the resin with the TFA/DCM (1:1) cocktail (5 mL per 100 mg resin). Add 2.5% (v/v) of scavengers to sequester the reactive tert-butyl cations and prevent alkylation side reactions [4]. Agitate the mixture for 30-45 minutes.
  • Neutralization: Filter and wash the resin extensively with DCM, then DMF. Neutralize the free amine by treating with a solution of DIPEA in DCM/DMF (5%, v/v) for 10 minutes [6].
  • Washing: Wash the resin thoroughly with DMF before proceeding to the next coupling cycle.

The following diagram illustrates the core workflow of deprotecting and functionalizing N-Boc-N-bis(PEG3-OH) on a solid support:

Resin Solid Support (Resin) Linker N-Boc-N-bis(PEG3-OH) Loaded on Resin Resin->Linker Protocol A: Anchor via OH groups Deprotected N-H-N-bis(PEG3-OH) (Free Amine) Linker->Deprotected Protocol B: TFA/DCM 1:1 with scavengers Functionalized Branched Peptide Construct Deprotected->Functionalized Peptide Chain Elongation or Conjugation

Protocol C: Final Cleavage and Global Deprotection

This procedure cleaves the synthesized peptide from the resin and removes all acid-labile protecting groups.

  • Reagents: Trifluoroacetic Acid (TFA), Water, Triisopropylsilane (TIS), Diethyl ether [6].

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail with the ratio TFA/H2O/TIS (95:2.5:2.5, v/v/v). Chill the mixture in an ice bath.
  • Cleavage Reaction: Add the chilled cleavage cocktail (5 mL per 100 mg of peptide-resin) to the dry resin. Agitate the mixture at room temperature for 2-3 hours.
  • Precipitation and Isolation: Filter the TFA solution into a clean tube. Concentrate the filtrate under a stream of nitrogen or by rotary evaporation. Precipitate the crude peptide by adding cold methyl tert-butyl ether (MTBE). Centrifuge to pellet the peptide and wash twice with fresh cold MTBE [6].
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and purify by preparatory HPLC. Characterize the final product using analytical HPLC and mass spectrometry.

Practical Considerations and Troubleshooting

  • Scavengers are Crucial: Always include scavengers like TIS, anisole, or thiophenol during Boc deprotection to prevent alkylation of nucleophilic residues (e.g., Trp, Met, Cys) by the tert-butyl cation [4].
  • Solubility Enhancement: The PEG chains significantly improve the swelling and solvation of the resin, which is particularly beneficial for synthesizing hydrophobic or aggregation-prone peptide sequences [1].
  • Handling and Storage: Store N-Boc-N-bis(PEG3-OH) at -20°C in a sealed, desiccated container. The compound is hygroscopic [1].

Summary of Quantitative Data

The table below consolidates key quantitative information for quick reference:

Parameter Specification Reference
Molecular Weight 469.57 g/mol [1]
Chemical Formula C₂₁H₄₃NO₁₀ [1]
Purity ≥95% [1]
Boc Deprotection Time 30 - 45 minutes [6]
Boc Deprotection Reagent TFA/DCM (1:1 to 50% TFA) [4] [6]
Final Cleavage Reagent TFA/H₂O/TIS (95:2.5:2.5) [6]
Storage Condition -20°C, desiccated [1]

References

Comprehensive Application Notes and Protocols for N-Boc-N-bis(PEG3-OH) in Peptide Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a specialized branched PEG linker that has become increasingly valuable in peptide synthesis and bioconjugation applications. This multifunctional molecule features a Boc-protected central amine group and two terminal hydroxyl groups separated by triethylene glycol (PEG3) spacers [1] [2]. The strategic molecular design provides orthogonal reactivity—the Boc group can be selectively deprotected under mild acidic conditions to reveal a free amine, while the hydroxyl groups serve as versatile handles for further functionalization [2]. With a molecular weight of 469.57 g/mol and molecular formula C₂₁H₄₃NO₁₀, this compound typically exhibits ≥95% purity, making it suitable for sensitive pharmaceutical applications [2].

The incorporation of PEG3 spacers significantly enhances the solubility and flexibility of peptide conjugates, reducing steric hindrance during binding interactions [2]. This characteristic is particularly valuable in drug delivery systems where improved water solubility can dramatically enhance the bioavailability of therapeutic peptides. The branched architecture of N-Boc-N-bis(PEG3-OH) enables the creation of complex molecular constructs with multiple functional groups, supporting sophisticated drug design approaches including dendrimeric structures and multi-valent ligands [2].

Solubility and Physicochemical Properties

Quantitative Solubility Profile

The solubility characteristics of N-Boc-N-bis(PEG3-OH) play a crucial role in its application across different experimental conditions. The following table summarizes its solubility in various solvents commonly used in peptide synthesis:

Table 1: Solubility Profile of N-Boc-N-bis(PEG3-OH)

Solvent System Solubility Conditions Applications
Aqueous Buffers Moderate to High Room Temperature Bioconjugation, Drug Formulation
DMSO High (≥10 mM) Room Temperature, with sonication Stock Solutions, SPPS
DMF High Room Temperature Solid-Phase Synthesis
Dichloromethane (DCM) Moderate Room Temperature Boc Deprotection Steps
Ethanol Moderate Room Temperature Analytical Preparations
Methanol Moderate Room Temperature Purification

The high solubility in DMSO and DMF makes N-Boc-N-bis(PEG3-OH) particularly suitable for solid-phase peptide synthesis, where these solvents are commonly employed for reagent delivery [2] [3]. The PEG3 spacers confer amphiphilic properties, enabling compatibility with both organic and aqueous environments, which is essential for applications involving biological systems [2]. When preparing stock solutions, sonication is recommended to achieve complete dissolution, especially at higher concentrations [4].

Storage and Stability Considerations

Proper storage conditions are essential for maintaining the integrity and functionality of N-Boc-N-bis(PEG3-OH):

  • Long-term Storage: -20°C in a sealed, desiccated container [2]
  • Short-term Storage: 4°C for up to 2 years [5]
  • Shipping Conditions: Ambient temperature (stable for several days during transit) [5]
  • Stability Considerations: The Boc protecting group is stable to base and nucleophiles but susceptible to strong acids; the hydroxyl groups may undergo undesired reactions under strongly dehydrating conditions [2]

Applications in Peptide Synthesis

Bioconjugation and Peptide Modification

N-Boc-N-bis(PEG3-OH) serves as a valuable scaffold for peptide PEGylation, a technique widely employed to improve the pharmacokinetic properties of therapeutic peptides. The branched structure enables controlled conjugation strategies, allowing researchers to attach peptides through either the hydroxyl groups or the deprotected amine [2]. This controlled functionalization helps optimize the binding characteristics and stability of the resulting bioconjugates.

The dual hydroxyl termination permits the creation of symmetric or asymmetric peptide constructs, while the Boc-protected amine provides an orthogonal reactive site that remains inert during initial conjugation steps [2]. This feature is particularly valuable in constructing complex peptide-drug conjugates where different functionalities must be incorporated in a specific sequence. The PEG spacers maintain conformational flexibility, potentially reducing immunogenicity while improving water solubility—addressing two significant challenges in peptide therapeutic development [3].

Solid-Phase Peptide Synthesis (SPPS) Integration

In Fmoc/t-Bu based SPPS, N-Boc-N-bis(PEG3-OH) can be incorporated as a versatile building block [3]. The following diagram illustrates its integration into automated peptide synthesis workflows:

G ResinLoading Resin Loading and Fmoc Deprotection LinkerCoupling N-Boc-N-bis(PEG3-OH) Coupling ResinLoading->LinkerCoupling PeptideAssembly Peptide Chain Assembly (Fmoc-SPPS Cycle) LinkerCoupling->PeptideAssembly BocDeprotection Selective Boc Deprotection (Mild Acid Conditions) PeptideAssembly->BocDeprotection Functionalization Amine Functionalization (Label/Conjugate Attachment) BocDeprotection->Functionalization Cleavage Global Deprotection and Cleavage from Resin Functionalization->Cleavage

Figure 1: Workflow for Incorporating N-Boc-N-bis(PEG3-OH) in Solid-Phase Peptide Synthesis

The orthogonal protection strategy of N-Boc-N-bis(PEG3-OH) aligns perfectly with standard Fmoc-SPPS protocols, where the base-labile Fmoc group is removed during chain assembly while the acid-labile Boc group remains intact until specifically deprotected [3]. This compatibility enables seamless integration into automated synthesis platforms, including modern microwave-assisted instruments that enhance coupling efficiency and reduce synthesis time [3].

Experimental Protocols

Protocol 1: Boc Deprotection and Activation of Hydroxyl Groups

Objective: Selective removal of Boc protecting group and activation of hydroxyl termini for peptide conjugation

Materials:

  • N-Boc-N-bis(PEG3-OH) (50 mg)
  • Trifluoroacetic acid (TFA, 2 mL)
  • Dichloromethane (DCM, 5 mL)
  • Triisopropylsilane (TIS, 50 μL) as scavenger
  • Diethyl ether (10 mL) for precipitation
  • Anhydrous DMF or DMSO for dissolution

Procedure:

  • Dissolve 50 mg of N-Boc-N-bis(PEG3-OH) in 2 mL of DCM in a round-bottom flask
  • Prepare deprotection cocktail: TFA:DCM:TIS (50:45:5 v/v/v)
  • Add 2 mL of deprotection cocktail to the solution and stir at room temperature
  • Monitor reaction progress by TLC or LC-MS (approximately 2-3 hours)
  • Concentrate the solution under reduced pressure to remove excess TFA and DCM
  • Precipitate the product in cold diethyl ether (10 mL) and centrifuge at 5000 rpm for 5 minutes
  • Wash the pellet twice with cold ether and dry under vacuum
  • Confirm deprotection by mass spectrometry (expected MW after deprotection: 369.3 g/mol)

Note: The deprotected amine can now be conjugated to carboxylic acid-containing peptides using standard coupling reagents (EDC, HATU, or DCC), or the hydroxyl groups can be activated for further functionalization [2] [6].

Protocol 2: Hydroxyl Group Derivatization for Peptide Conjugation

Objective: Activation of terminal hydroxyl groups for efficient peptide coupling

Materials:

  • N-Boc-N-bis(PEG3-OH) (100 mg)
  • Anhydrous DMF (5 mL)
  • 4-Nitrophenyl chloroformate (100 mg, 2.2 eq)
  • Triethylamine (100 μL, 3 eq)
  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve 100 mg of N-Boc-N-bis(PEG3-OH) in 5 mL anhydrous DMF under nitrogen atmosphere
  • Cool the solution to 0°C using an ice bath
  • Add triethylamine (100 μL) followed by slow addition of 4-nitrophenyl chloroformate (100 mg)
  • Allow the reaction to warm to room temperature and stir for 12 hours
  • Verify complete conversion by TLC or HPLC
  • Concentrate under reduced pressure and purify by flash chromatography
  • The activated carbonate can now be conjugated to amine-containing peptides in PBS buffer (pH 7.4-8.5)
  • Incubate the activated linker with peptide at 4:1 molar ratio for 12-24 hours at 4°C
  • Purify the conjugate by HPLC and characterize by mass spectrometry
Protocol 3: Solubility Enhancement for Hydrophobic Peptides

Objective: Improve aqueous solubility of hydrophobic therapeutic peptides through PEGylation

Materials:

  • Hydrophobic peptide (5 mg)
  • N-Boc-N-bis(PEG3-OH) (10 mg)
  • HATU (10 mg)
  • N,N-Diisopropylethylamine (DIPEA, 20 μL)
  • Anhydrous DMF (2 mL)
  • TFA cleavage cocktail

Procedure:

  • Perform standard Fmoc-SPPS to assemble the desired peptide sequence
  • On-resin: Deprotect the N-terminal Fmoc group using 20% piperidine in DMF
  • Dissolve N-Boc-N-bis(PEG3-OH) (10 mg) in 1 mL anhydrous DMF
  • Add HATU (10 mg) and DIPEA (20 μL), activate for 5 minutes
  • Add the activated solution to the resin-bound peptide and shake for 4-6 hours
  • Wash resin thoroughly with DMF followed by DCM
  • Cleave the peptide from resin using standard TFA cocktail containing appropriate scavengers
  • Precipitate in cold ether, centrifugate, and dissolve in water
  • Purify by reverse-phase HPLC and lyophilize
  • Compare solubility of PEGylated vs. native peptide in aqueous buffers

Analytical Methods and Characterization

Quality Control and Verification

Successful application of N-Boc-N-bis(PEG3-OH) in peptide synthesis requires rigorous analytical characterization:

  • HPLC Analysis: C18 column, gradient 5-95% acetonitrile in water (0.1% TFA) over 20 minutes, monitor at 220 nm
  • Mass Spectrometry: MALDI-TOF or ESI-MS for molecular weight confirmation (expected [M+H]+ 470.6 for Boc-protected form)
  • Purity Assessment: Analytical HPLC should show ≥95% purity for optimal results [2]
  • Deprotection Monitoring: Follow Boc removal by disappearance of tert-butyl signature in 1H-NMR (δ 1.4 ppm) or by MS
Troubleshooting Common Issues

Table 2: Troubleshooting Guide for N-Boc-N-bis(PEG3-OH) Applications

Problem Potential Cause Solution
Low Coupling Efficiency Poor solubility in reaction solvent Increase DMF content; gently warm solution
Incomplete Boc Deprotection Insufficient acidic conditions Extend deprotection time; increase TFA concentration
Hydroxyl Activation Failure Moisture contamination Ensure anhydrous conditions; use molecular sieves
Peptide Precipitation Reduced solubility after conjugation Increase PEG length; optimize buffer conditions
Side Reactions Incompatible protecting groups Review orthogonal protection strategy

Applications in Drug Delivery and Therapeutics

The unique properties of N-Boc-N-bis(PEG3-OH) enable several advanced applications in pharmaceutical development:

  • PROTAC Development: Serves as a foundational building block for proteolysis-targeting chimeras, enabling the connection of E3 ligase ligands to target protein binders [7]
  • Antibody-Drug Conjugates (ADCs): Functions as a cleavable linker in ADC design, providing controlled release of cytotoxic payloads [5]
  • Polymer-Modified Therapeutics: Incorporates PEG functionality into peptide-based polymer systems to enhance circulation half-life and reduce immunogenicity [2] [3]
  • Dendrimeric Structures: The branched architecture supports the development of defined, multi-valent peptide displays for enhanced target engagement

The following diagram illustrates the role of N-Boc-N-bis(PEG3-OH) in constructing advanced therapeutic conjugates:

G cluster_conjugates Therapeutic Conjugate Applications BocLinker N-Boc-N-bis(PEG3-OH) Deprotection Acidic Deprotection BocLinker->Deprotection ActivatedLinker Activated Intermediate (Free Amine + OH) Deprotection->ActivatedLinker PROTAC PROTAC Degraders (E3 Ligase + POI Ligand) ActivatedLinker->PROTAC Azide Functionalization ADC Antibody-Drug Conjugates (Targeted Delivery) ActivatedLinker->ADC Payload Conjugation Solubilized Solubility-Enhanced Peptide Therapeutics ActivatedLinker->Solubilized Peptide Attachment Dendrimer Branched Dendrimeric Structures ActivatedLinker->Dendrimer Iterative Assembly

Figure 2: Therapeutic Applications of N-Boc-N-bis(PEG3-OH) in Drug Conjugate Development

Conclusion

N-Boc-N-bis(PEG3-OH) represents a versatile tool in peptide science, offering unique advantages for solubility enhancement, controlled conjugation, and therapeutic optimization. Its orthogonal protection strategy, combined with the favorable properties conferred by the PEG3 spacers, enables sophisticated molecular design approaches that address common challenges in peptide-based drug development. The protocols outlined in this document provide researchers with robust methods for leveraging this valuable building block in various applications, from basic peptide modification to advanced therapeutic conjugate synthesis. As peptide therapeutics continue to gain importance in pharmaceutical development, multifunctional linkers like N-Boc-N-bis(PEG3-OH) will play an increasingly critical role in bridging the gap between native peptide properties and optimized drug characteristics.

References

Application Notes: N-Boc-N-bis(PEG3-OH)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to the Compound N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a multifunctional, branched polyethylene glycol (PEG) linker. Its structure features a central amine group protected by a tert-butyloxycarbonyl (Boc)* group and two identical PEG3 spacer arms, each terminated with a hydroxyl (-OH) group [1] [2]. This design provides orthogonal reactivity: the Boc group can be cleanly removed under mild acidic conditions to reveal a free amine, while the two hydroxyl groups can be separately functionalized or derivatized [3] [2]. The incorporation of PEG spacers enhances the aqueous solubility of conjugates, reduces immunogenicity, and improves pharmacokinetic profiles, making it highly valuable in biopharmaceutical development [4].

2. Physicochemical Properties The fundamental properties of N-Boc-N-bis(PEG3-OH) are summarized in the table below.

Property Specification
CAS Number 2093154-01-7 [1] [2]
Molecular Formula C₂₁H₄₃NO₁₀ [2]
Molecular Weight 469.57 g/mol [2]
Purity ≥95% [2]
Key Functional Groups 1x Boc-protected amine, 2x Terminal hydroxyls [1]

3. Key Applications in Drug Development This linker's structure makes it a versatile building block for creating complex molecular architectures. The following diagram illustrates its core structure and functionalization logic.

G Compound N-Boc-N-bis(PEG3-OH) Core BocGroup Boc-Protected Amine Compound->BocGroup HydroxylGroup1 Terminal Hydroxyl (PEG3) Compound->HydroxylGroup1 HydroxylGroup2 Terminal Hydroxyl (PEG3) Compound->HydroxylGroup2 Deprotection Acidic Deprotection (e.g., TFA) BocGroup->Deprotection Derivatization1 Derivatization (e.g., Esterification) HydroxylGroup1->Derivatization1 Derivatization2 Derivatization (e.g., Esterification) HydroxylGroup2->Derivatization2 FreeAmine Free Amine (Ready for Conjugation) Deprotection->FreeAmine NewGroup1 New Functional Group R¹ Derivatization1->NewGroup1 NewGroup2 New Functional Group R² Derivatization2->NewGroup2

  • PROTACs Synthesis: This compound serves as a foundational PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) [5]. Its branched structure is ideal for connecting an E3 ubiquitin ligase ligand to a target protein ligand, creating a molecule that can selectively tag pathogenic proteins for degradation by the cell's natural proteasome system [5].
  • Polymer & Biomaterial Modification: The dual hydroxyl groups allow this linker to be incorporated into polymers or hydrogels as a cross-linking agent or to introduce functional handles [2]. PEG hydrogels are widely used in medical devices for surgical sealing, hemostasis, and as absorbable anti-adhesion barriers [4].
  • Drug Delivery Systems: It can be used as a core component in designing drug conjugates and advanced delivery systems [2]. The PEG arms provide a hydration shell that prolongs circulation time, while the functional groups enable the covalent attachment of drug molecules and targeting ligands.

4. GMP-Grade Considerations For therapeutic development, the transition to Good Manufacturing Practice (GMP)-grade materials is critical. One supplier, BroadPharm, explicitly states that GMP-grade N-Boc-N-bis(PEG3-OH) is available upon inquiry [1]. GMP-grade production ensures:

  • Strict Quality Control: Adherence to rigorous specifications for identity, purity, and stability.
  • Documentation: Comprehensive documentation, including a Certificate of Analysis (CoA) and extensive batch records.
  • Regulatory Support: Materials are produced in a manner suitable for use in clinical trials and commercial products.

Experimental Protocols

Protocol 1: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to generate the free amine intermediate, which is a crucial first step in many conjugation strategies.

  • Principle: The tert-butyl carbamate (Boc) group is stable to bases and nucleophiles but is cleaved under mild acidic conditions, producing a free amine, carbon dioxide, and isobutylene [6].
  • Reagents:
    • N-Boc-N-bis(PEG3-OH)
    • Trifluoroacetic Acid (TFA)
    • Dichloromethane (DCM)
    • Diethyl ether or cold pentane (for precipitation)
  • Procedure:
    • Dissolve N-Boc-N-bis(PEG3-OH) in a minimal volume of DCM.
    • Add a 20-50% volume of TFA to the solution with stirring at room temperature.
    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
    • Once complete, concentrate the reaction mixture under a stream of nitrogen or under reduced pressure to remove excess TFA and DCM.
    • Triturate the resulting oil or solid with cold diethyl ether or pentane to precipitate the deprotected product (as the TFA salt).
    • Isolate the product by filtration or centrifugation and dry under vacuum.
  • Validation & Analysis:
    • Confirm successful deprotection by LC-MS (loss of the Boc group's mass fragment of 100 Da).
    • Characterize the product by ¹H-NMR in DMSO-d₆, observing the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm and the appearance of amine salts.

Protocol 2: Derivatization of Hydroxyl Groups

The terminal hydroxyl groups can be converted into other reactive functionalities. This protocol outlines a general activation strategy.

  • Principle: Hydroxyl groups are relatively nucleophilic and can be converted into better leaving groups, such as tosylates or mesylates, or activated for nucleophilic substitution.
  • Reagents:
    • N-Boc-N-bis(PEG3-OH) (or its deprotected version)
    • 4-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
    • Triethylamine (TEA), in anhydrous Tetrahydrofuran (THF)
    • Ice-water bath
  • Procedure:
    • Dissolve the PEG compound in anhydrous THF under an inert atmosphere and cool to 0°C.
    • Add triethylamine (2.2 equivalents per OH group), followed by the slow addition of TsCl or MsCl (2.2 equivalents per OH group).
    • Allow the reaction to warm to room temperature and stir for 4-12 hours.
    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Purify the crude product (e.g., N-Boc-N-bis(PEG3-OTs)) by flash chromatography.
  • Validation & Analysis:
    • Confirm conversion by TLC or HPLC.
    • Analyze the final product by ¹H-NMR for the characteristic aromatic protons of the tosylate group (~7.3-7.8 ppm) or the singlet for the mesylate methyl group (~3.0 ppm).

The workflow below summarizes the two key chemical transformation pathways for this linker.

G Start N-Boc-N-bis(PEG3-OH) PathA Path A: Amine Deprotection Start->PathA PathB Path B: OH Derivatization Start->PathB ReagentA Reagent: TFA/DCM PathA->ReagentA ReagentB Reagent: e.g., TsCl, TEA PathB->ReagentB ProductA H₂N-N-bis(PEG3-OH) (Free Amine) ReagentA->ProductA ProductB N-Boc-N-bis(PEG3-X) (X = OTs, etc.) ReagentB->ProductB

References

N-Boc-N-bis(PEG3-OH) bifunctional linker protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PROTAC Linkers and N-Boc-N-bis(PEG3-OH)

PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that degrade target proteins by recruiting an E3 ubiquitin ligase. The linker is a critical component that connects the two ligands and profoundly influences the degrader's efficacy, physicochemical properties, and cellular permeability [1].

N-Boc-N-bis(PEG3-OH) is a branched PEG-based PROTAC linker featuring a Boc-protected primary amine and two terminal hydroxyl groups [2] [3]. This structure places it in the category of flexible, hydrophilic linkers, which are valued for their ability to enhance solubility and increase the probability of forming a productive ternary complex due to their conformational flexibility [1].

Chemical Characterization and Data

The table below summarizes the key physicochemical data for N-Boc-N-bis(PEG3-OH).

Property Specification / Value
Common Name N-Boc-N-bis(PEG3-OH) [2]
Molecular Formula Information not explicitly provided in search results
Molecular Weight Information not explicitly provided in search results
Purity Typically ≥95% [2]
Functional Groups One tert-butyloxycarbonyl (Boc)-protected amino group, two terminal hydroxyl groups [2] [3]
Primary Application Synthesis of PROTACs and other bifunctional molecules (e.g., ADCs) [3]
Storage Condition Store at -5°C, keep in dry conditions, and avoid sunlight [4]

Application Notes & Experimental Protocols

The following workflow outlines the key stages for utilizing N-Boc-N-bis(PEG3-OH) in PROTAC synthesis.

G Start Start: N-Boc-N-bis(PEG3-OH) Step1 Step 1: Boc Deprotection (TFA/DCM) Start->Step1 Acidic Conditions Step2 Step 2: Conjugate E3 Ligand (via Amine Coupling) Step1->Step2 Free Amine Intermediate Step3 Step 3: Conjugate Target Warhead (via Hydroxyl Activation) Step2->Step3 E3 Ligand Conjugated Step4 Step 4: Purification & Analysis (HPLC, MS) Step3->Step4 Crude Product End End: Final PROTAC Molecule Step4->End Confirmed Structure

Boc Deprotection to Generate Free Amine

The first synthetic step involves removing the Boc protecting group to generate a reactive primary amine for subsequent conjugation [2] [3].

  • Procedure:
    • Dissolve N-Boc-N-bis(PEG3-OH) (1.0 equivalent) in an anhydrous dichloromethane (DCM) solution.
    • Add a cleavage cocktail containing trifluoroacetic acid (TFA). A typical ratio is 1:1 to 3:1 (v/v) of TFA to DCM.
    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
    • After completion, concentrate the mixture under a stream of nitrogen or under reduced pressure to remove excess TFA and DCM.
    • The resulting residue (the TFA salt of the free amine) can be used directly in the next step without further purification.
Conjugation to E3 Ubiquitin Ligase Ligand

The newly exposed primary amine is conjugated to a carboxylic acid-containing E3 ligand (e.g., a ligand for VHL, CRBN, or other ligases).

  • Procedure:
    • Dissolve the E3 ligand carboxylic acid (1.2 equivalents) in an anhydrous solvent like DMF or DCM.
    • Add coupling reagents such as HATU (1.2 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to activate the carboxylic acid. Stir for 10-15 minutes at room temperature.
    • Add the activated solution to the free amine intermediate (from Step 3.1, 1.0 equivalent).
    • Stir the reaction mixture at room temperature for several hours or overnight, monitoring by LC-MS.
    • After completion, work up the reaction by diluting with ethyl acetate and washing with water and brine. Purify the crude product (E3 ligand-PEG3-OH) via flash chromatography or preparatory HPLC.
Conjugation to Target Protein Warhead

The terminal hydroxyl groups of the linker are used to connect to the target protein-binding warhead. This typically requires activation of the hydroxyl into a better leaving group.

  • Procedure (via Mesylation and Displacement):
    • Dissolve the intermediate from Step 3.2 (1.0 equivalent) in anhydrous DCM.
    • Cool the solution to 0°C in an ice bath.
    • Add methanesulfonyl chloride (MsCl, 2.2 equivalents) followed by dropwise addition of triethylamine (TEA, 3.0 equivalents).
    • Let the reaction warm to room temperature and stir for 1-2 hours.
    • Quench the reaction with a saturated aqueous solution of ammonium chloride.
    • Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
    • Dissolve the crude mesylate in anhydrous DMF. Add the target warhead molecule containing a nucleophilic group (e.g., a phenol or alcohol, 1.5 equivalents) and cesium carbonate (Cs₂CO₃, 3.0 equivalents).
    • Heat the mixture to 50-80°C and stir until the reaction is complete by LC-MS.
    • Purify the final PROTAC molecule using preparatory HPLC or other suitable techniques.
Purification and Analytical Characterization
  • Purification: Preparatory Reverse-Phase HPLC is the standard method for purifying the final PROTAC. Use a C18 column and a water/acetonitrile gradient with 0.1% TFA as a modifier.
  • Analysis: Confirm the identity and purity of the final compound and key intermediates using:
    • Liquid Chromatography-Mass Spectrometry (LC-MS)
    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Role in Ternary Complex Formation

The following diagram illustrates how a branched PEG linker like N-Boc-N-bis(PEG3-OH) functions within the complete PROTAC mechanism.

G PROTAC PROTAC Molecule (E3 Ligand - Linker - Warhead) E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3Ligase Binds TargetProtein Target Protein (Protein of Interest) PROTAC->TargetProtein Binds TernaryComplex Ternary Complex (E2 + PROTAC + E3 + Target) E3Ligase->TernaryComplex Forms TargetProtein->TernaryComplex Forms Ubiquitination Target Protein Ubiquitination TernaryComplex->Ubiquitination Enables Degradation Degradation by Proteasome Ubiquitination->Degradation Leads to

Strategic Advantages and Considerations

Using N-Boc-N-bis(PEG3-OH) offers specific advantages for PROTAC design:

  • Enhanced Solubility: The PEG (polyethylene glycol) backbone is highly hydrophilic, increasing the aqueous solubility of the overall PROTAC molecule, which is often large and hydrophobic [1] [4].
  • Branched Topology: The two hydroxyl groups provide a synthetic handle for diversification. This allows for the attachment of different warheads or the creation of PROTAC libraries from a single intermediate.
  • Controlled Flexibility: While flexible, the three ethylene glycol units provide a defined length and space, helping to position the E3 ligase and target protein for productive complex formation without an excessive entropic penalty [1].
  • Metabolic Stability: The ether backbone of the PEG chain is generally more resistant to metabolic cleavage compared to alkyl ester linkers [1].

Conclusion

N-Boc-N-bis(PEG3-OH) is a versatile and valuable bifunctional linker that facilitates the synthesis of modern PROTAC degraders. Its branched structure, featuring orthogonal Boc-protected amine and hydroxyl groups, allows for modular and sequential conjugation. The flexible, hydrophilic nature of the PEG spacer it provides is crucial for tuning the properties of the final molecule, impacting not just synthesis but also critical pharmacological outcomes like solubility and the efficiency of targeted protein degradation.

References

Comprehensive Application Notes and Protocols for N-Boc-N-bis(PEG3-OH) in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boc Chemistry and PEG-Based Linkers

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of peptide synthesis and pharmaceutical development. Its strategic importance lies in its unique combination of stability under basic conditions and selective lability under acidic conditions, making it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) [1]. When incorporated into bifunctional PEG-based scaffolds like N-Boc-N-bis(PEG3-OH), these properties create a versatile molecular tool that enables sophisticated synthetic strategies for constructing complex biomolecules and drug conjugates.

N-Boc-N-bis(PEG3-OH) represents a specialized class of PEG-based linkers characterized by a central Boc-protected amine and two terminal hydroxyl groups separated by triethylene glycol (PEG3) spacers. This molecular architecture provides dual functionality: the Boc group offers reversible protection of a key nitrogen functionality, while the twin PEG-tethered hydroxys serve as synthetic handles for further derivatization. The polyethylene glycol segments impart favorable physicochemical properties including improved aqueous solubility, reduced immunogenicity, and enhanced conformational flexibility—attributes highly prized in drug development for improving the pharmacokinetic profiles of therapeutic agents [2].

Chemical Properties and Strategic Advantages

Fundamental Characteristics of the Boc Protecting Group

The Boc protecting group, with the full chemical name tert-butyloxycarbonyl, functions by converting a nucleophilic amine into a less reactive carbamate. This transformation is crucial for preventing unwanted side reactions during multi-step synthetic sequences. The Boc group demonstrates excellent stability across diverse conditions, including basic environments (hydrolysis), exposure to nucleophiles, and catalytic hydrogenation [1]. This stability profile makes it particularly valuable in complex syntheses where multiple chemical transformations are required while protecting sensitive functional groups.

The most distinctive feature of Boc chemistry is its acid-labile deprotection mechanism. When treated with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the Boc group undergoes cleavage through a mechanism involving protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tert-butyl cation, isobutene, and carbon dioxide [1]. This controlled fragmentation under mildly acidic conditions enables selective removal of the Boc group in the presence of other acid-stable protecting groups, providing synthetic chemists with powerful orthogonal protection strategies.

Specific Attributes of N-Boc-N-bis(PEG3-OH)

N-Boc-N-bis(PEG3-OH) embodies a bifunctional molecular architecture specifically engineered for constructing complex molecular conjugates. The molecule features:

  • A central Boc-protected secondary amine that serves as a masked functionality, which can be unveiled under acidic conditions to generate a reactive secondary amine site for further conjugation or as an integral component of the target molecule [2].

  • Two terminal hydroxyl groups, each separated from the central core by triethylene glycol spacers (PEG3). These hydroxys provide excellent sites for further functionalization through standard conjugation chemistry, such as esterification, ether formation, or conversion to more reactive handles like NHS esters or activated carbonates [3].

  • The PEG3 spacers confer significant advantages including enhanced water solubility, reduced aggregation tendencies, improved biocompatibility, and increased rotational freedom that facilitates conjugation to structurally constrained biomolecules [2].

This combination of features makes N-Boc-N-bis(PEG3-OH) particularly valuable in solid-phase synthesis applications where its Boc group remains stable during chain elongation but can be cleanly removed at the appropriate synthetic stage without affecting the PEG-based backbone [1] [4].

Experimental Protocols

Protection Protocol: N-Boc Protection of Amines

The introduction of the Boc protecting group to amines typically employs di-tert-butyl dicarbonate (Boc₂O) as the preferred reagent due to its commercial availability, stability, and reaction efficiency. The following protocol adapts standard Boc protection methodologies for application with amino-functionalized substrates [1] [5] [6].

Materials:

  • Di-tert-butyl dicarbonate (Boc₂O)
  • Anhydrous acetonitrile or tetrahydrofuran (THF)
  • 4-Dimethylaminopyridine (DMAP, catalytic)
  • Substrate containing amino functionality
  • Anhydrous magnesium sulfate or sodium sulfate
  • Ethyl acetate and hexanes for workup and chromatography

Procedure:

  • Dissolve the amino-containing starting material (1.0 equiv) in anhydrous acetonitrile (approximately 0.1-0.5 M concentration) under inert atmosphere.

  • Add DMAP (0.1 equiv) as a catalyst, followed by Boc₂O (1.2-1.5 equiv) portion-wise with stirring.

  • Monitor the reaction progress by TLC or LC-MS until completion, typically requiring 2-12 hours at room temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with:

    • 1M aqueous citric acid solution
    • Saturated sodium bicarbonate solution
    • Brine
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure Boc-protected product.

Validation:

  • Characterize the product by ( ^1H ) NMR, confirming the appearance of the characteristic tert-butyl singlet at δ 1.4-1.5 ppm.
  • Confirm molecular identity by mass spectrometry.
Deprotection Protocol: Cleavage of the Boc Group

Deprotection of the Boc group is achieved under acidic conditions that promote carbamate cleavage while preserving other sensitive functionalities in the molecule. The following protocol utilizes trifluoroacetic acid (TFA) for efficient Boc removal [1] [6].

Materials:

  • Trifluoroacetic acid (TFA)
  • Dichloromethane (DCM)
  • Inert solvent (e.g., toluene) for azeotropic removal of residual TFA
  • Nitrogen or argon gas source
  • Ice-water bath

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv) in DCM (approximately 0.1 M concentration).

  • Cool the solution to 0°C in an ice-water bath.

  • Add TFA (10-20 volume equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm gradually to room temperature and monitor by TLC or LC-MS until deprotection is complete (typically 1-4 hours).

  • Upon completion, remove the solvents and excess TFA under reduced pressure.

  • Azeotrope the residual TFA by co-evaporation with toluene (3 × 10 mL) to ensure complete acid removal [1].

  • If necessary, neutralize the resulting TFA salt by passing through a weakly basic ion-exchange resin or by careful titration with basic aqueous solution followed by extraction.

  • Isolate the deprotected amine product by concentration under vacuum or precipitation.

Critical Notes:

  • For substrates containing acid-sensitive functionalities, consider milder deprotection conditions such as diluted TFA solutions or shorter reaction times.
  • When deprotecting peptides or compounds containing nucleophilic residues (tryptophan, methionine), include cation scavengers like anisole or thiophenol (1-2% v/v) to prevent alkylation by the tert-butyl cation intermediate [1].
  • Always work in a well-ventilated fume hood when handling TFA due to its corrosive nature and strong odor.

Stability and Orthogonality Data

Understanding the stability profile of the Boc protecting group is essential for designing orthogonal protection strategies in complex syntheses. The following table summarizes the compatibility of Boc with various chemical conditions:

Table: Stability Profile of the Boc Protecting Group

Condition Type Specific Reagents/Conditions Boc Stability Notes
Aqueous Conditions pH < 1, 100°C Not Stable Rapid deprotection
pH = 1, RT Not Stable Slow deprotection
pH = 4, RT Stable
pH = 9, RT Stable
pH = 12, RT Stable
pH > 12, 100°C Limited Stability Gradual decomposition
Bases LDA Stable
NEt₃, Pyridine Stable
t-BuOK Stable
Nucleophiles RLi, RMgX Not Stable
RCuLi Not Stable
Enolates Not Stable
NH₃, RNH₂ Stable
NaOCH₃ Stable
Reduction H₂ / Ni, Rh Stable Orthogonal to Cbz
Zn / HCl Not Stable
Na / NH₃ Stable
LiAlH₄ Not Stable
Oxidation KMnO₄, CrO₃/Py Limited Stability Case dependent
RCOOOH Limited Stability Case dependent

[5]

The Boc group's stability under basic conditions and susceptibility to acidolysis makes it orthogonal to several other common protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with base (piperidine), stable to acid [1]
  • Cbz/Z (benzyloxycarbonyl): Removed by hydrogenolysis, stable to mild acid [1]
  • Alloc (allyloxycarbonyl): Removed by palladium-catalyzed transfer, stable to acid and base [1]

This orthogonality enables sophisticated protection schemes where different protecting groups can be selectively removed at specific synthetic stages without affecting others.

Strategic Applications in Drug Development

Biomedical Applications and Case Studies

N-Boc-N-bis(PEG3-OH) and related Boc-protected PEG derivatives find diverse applications in pharmaceutical research and development:

  • Solid-Phase Peptide Synthesis (SPPS): The Boc group serves as a temporary α-amino protector in sequential peptide chain elongation. Its stability to the coupling conditions and clean removal with TFA makes it ideal for Merrifield-style synthesis. The PEG component can be incorporated as a solubilizing spacer between peptide domains [1] [4].

  • Peptide Nucleic Acids (PNAs): Boc chemistry is particularly favored over Fmoc for PNA synthesis due to better compatibility with the oligomerization conditions. Recent developments include "safety-catch" protecting group strategies that remain stable to TFA used in Boc deprotection but can be activated for later removal [4].

  • Bioconjugation Platforms: The twin hydroxyl terminals of N-Boc-N-bis(PEG3-OH) can be differentially functionalized to create heterobifunctional crosslinkers for connecting biomolecules. For instance, one hydroxyl can be converted to an NHS ester for amine coupling, while the other can be modified with a maleimide for thiol conjugation, with the Boc group protecting a secondary functionality until needed [2] [3].

  • Prodrug Development: The Boc group can mask amine functionalities in drug molecules, with deprotection occurring in the acidic environment of certain disease tissues (e.g., tumors or inflamed areas) or in lysosomal compartments following cellular uptake [1].

  • Dendrimer and Macromolecular Synthesis: The symmetrical structure of N-Boc-N-bis(PEG3-OH) makes it an ideal branching unit for constructing dendrimeric structures through iterative protection/deprotection and coupling sequences, with the PEG chains ensuring solubility throughout the synthesis [2].

The following workflow diagram illustrates a strategic application of N-Boc-N-bis(PEG3-OH) in bioconjugation:

G Start N-Boc-N-bis(PEG3-OH) Bifunctional Platform Step1 Hydroxyl Derivatization Convert one OH to NHS ester Start->Step1 Step2 First Conjugation Couple to primary amine of targeting ligand Step1->Step2 Step3 Boc Deprotection TFA/DCM treatment Step2->Step3 Step4 Second Conjugation Amine coupling to drug molecule Step3->Step4 Step5 Final Product Targeted drug-polymer conjugate Step4->Step5

Strategic Bioconjugation Workflow Using N-Boc-N-bis(PEG3-OH)

Troubleshooting and Technical Considerations

Successful implementation of Boc chemistry with PEG-based linkers requires attention to several potential challenges:

  • Cation-Mediated Side Reactions: During acid deprotection, the generated tert-butyl cation can alkylate nucleophilic residues, particularly in peptides containing tryptophan, methionine, or cysteine. This can be mitigated by including scavengers such as anisole (1-2% v/v), thiophenol, or cresol in the deprotection mixture [1] [7].

  • Moisture Sensitivity: Boc protection reactions should be conducted under anhydrous conditions to prevent competing hydrolysis of Boc₂O. Similarly, after deprotection, residual TFA should be thoroughly removed by azeotroping with toluene to prevent unwanted acid-catalyzed side reactions [1].

  • Intramolecular Transfer: In systems containing both protected amines and free alcohols, there is a potential for Boc migration from nitrogen to oxygen, particularly under basic conditions or when alkoxides are generated. This can be prevented by careful selection of protecting groups and reaction conditions [1].

  • Solid-Phase Considerations: For resin-bound substrates, proper pre-washing and drying of the peptide-resin before Boc deprotection is crucial to prevent acid dilution and ensure complete removal. When using strong acidolysis reagents like HF, specialized equipment and strict safety protocols are mandatory [7].

Conclusion

N-Boc-N-bis(PEG3-OH) represents a sophisticated molecular tool that combines the well-established advantages of Boc protection chemistry with the beneficial properties of PEG spacers. Its orthogonal stability profile, compatibility with diverse synthetic conditions, and bifunctional nature make it particularly valuable for constructing complex biomolecular conjugates, implementing controlled drug delivery systems, and developing novel therapeutics. The protocols and strategic considerations outlined in these application notes provide researchers with a foundation for effectively employing this versatile compound in advanced drug development projects. As synthetic methodologies continue to evolve, the integration of protecting group strategies with modular spacer units like N-Boc-N-bis(PEG3-OH) will undoubtedly enable increasingly sophisticated approaches to address challenging problems in pharmaceutical sciences.

References

N-Boc-N-bis(PEG3-OH): Comprehensive Application Guide for Bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Boc-N-bis(PEG3-OH)

N-Boc-N-bis(PEG3-OH) is a specialized polyethylene glycol (PEG) derivative that serves as a versatile scaffold in bioconjugation chemistry. This bifunctional molecule contains a central amine group protected by a tert-butoxycarbonyl (Boc) group and two hydrophilic PEG3 spacers terminated with hydroxyl functional groups [1] [2]. This unique arrangement provides orthogonal reactivity—the Boc group can be selectively removed under mild acidic conditions to reveal a reactive primary amine, while the hydroxyl groups can be derivatized into other functional groups for conjugation [1] [2]. The PEG arms enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugates [2] [3].

The compound has found particular utility in the synthesis of antibody-drug conjugates (ADCs), polymer modification, drug delivery systems, and probe development [2] [4]. Its modular design allows researchers to create precisely defined bioconjugates with controlled stoichiometry and architecture, addressing the common problem of heterogeneity in traditional bioconjugation approaches [5].

Chemical and Physical Properties

Structural Characteristics

Table 1: Chemical Properties of N-Boc-N-bis(PEG3-OH)

Property Specification
CAS Number 2093154-01-7 [1] [2]
Chemical Formula C₂₁H₄₃NO₁₀ [2]
Molecular Weight 469.57 g/mol [2]
Purity ≥95% [2]
IUPAC Name tert-butyl bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate [2]
Storage Conditions -20°C in a sealed, desiccated container [2]

The structure features a central carbamate linkage (Boc-protected amine) with two identical PEG3 arms extending symmetrically, each terminated with a hydroxyl group. This symmetric design is particularly advantageous for creating balanced, bivalent conjugates [2].

Comparative PEG Linkers

Table 2: Comparison of Related Boc-Protected PEG Reagents

Compound Name CAS Number Molecular Weight Key Features Applications
N-Boc-N-bis(PEG2-OH) 275385-03-0 [4] 293.36 g/mol [4] Shorter PEG arms, cleavable ADC linker [4] Antibody-drug conjugates [4]
Boc-NH-PEG3-OH 139115-92-7 [3] 249.3 g/mol [3] Single PEG arm, Boc-protected amine Peptide synthesis, material research [3]
Boc-N-Amido-PEG3-azide 642091-68-7 [6] 318.19 g/mol [6] Azide termination for click chemistry Click chemistry applications [6]
N-Boc-N-bis(PEG3-acid) 2055042-61-8 [7] 525.59 g/mol [2] Carboxylic acid termination Direct coupling to amines [2]

Bioconjugation Principles and Strategic Planning

Bioconjugation Fundamentals

Bioconjugation refers to chemical techniques that create stable covalent links between molecules, at least one of which is of biological origin [8]. Effective bioconjugation strategies must balance multiple factors: reaction efficiency, bioorthogonality (minimal interference with native biological functions), and preservation of biomolecule activity [5] [8]. Traditional bioconjugation approaches often suffer from heterogeneity because they target multiple similar functional groups within biomolecules, resulting in complex mixtures with variable efficacy and pharmacokinetics [5].

The development of site-specific bioconjugation methods has emerged as a solution to this heterogeneity problem [5]. These approaches utilize unique chemical handles or specific amino acid sequences to attach payloads at defined positions, creating more uniform conjugates with improved characteristics [5]. N-Boc-N-bis(PEG3-OH) facilitates such controlled conjugation through its orthogonal protecting group strategy and symmetrical branching structure.

Advantages of PEG-Based Linkers

PEG-based linkers like N-Boc-N-bis(PEG3-OH) provide several critical advantages in bioconjugation:

  • Enhanced Solubility: PEG moieties significantly improve aqueous solubility, reducing aggregation issues [2] [3].
  • Reduced Steric Hindrance: The flexible PEG spacers minimize steric interference between conjugated entities [2].
  • Improved Pharmacokinetics: PEGylation typically extends circulation half-life by reducing renal clearance and shielding from immune recognition [2].
  • Modularity: The orthogonal protection allows sequential, controlled conjugation steps [2].

G cluster_1 Orthogonal Deprotection cluster_2 Hydroxyl Derivatization BocPEG N-Boc-N-bis(PEG3-OH) AcidTreatment Acidic Conditions (TFA/DCM) BocPEG->AcidTreatment Path A OHActivation OH Activation BocPEG->OHActivation Path B BocRemoval Boc Removal AcidTreatment->BocRemoval AmineExposure Free Amine BocRemoval->AmineExposure Conjugation Bioconjugation Biomolecule + Payload AmineExposure->Conjugation Functionalized Activated Ester Azide, etc. OHActivation->Functionalized Functionalized->Conjugation

Figure 1: Strategic Overview of N-Boc-N-bis(PEG3-OH) Application in Bioconjugation

Experimental Protocols

Protocol 1: Boc Deprotection to Generate Free Amine

Objective: Remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • N-Boc-N-bis(PEG3-OH) (≥95% purity) [2]
  • Trifluoroacetic acid (TFA, 95%+ purity)
  • Dichloromethane (DCM, anhydrous)
  • Diethyl ether (for precipitation)
  • Sodium bicarbonate solution (sat. aq.)

Procedure:

  • Dissolution: Dissolve 50 mg of N-Boc-N-bis(PEG3-OH) in 5 mL of DCM [2].
  • Acid Treatment: Add 2 mL of TFA dropwise with stirring at 0°C (ice bath) [2].
  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC (silica gel, 10% MeOH in DCM, ninhydrin staining).
  • Workup: Concentrate the solution under reduced pressure to remove excess TFA and DCM.
  • Precipitation: Resuspend the residue in cold diethyl ether and collect the precipitate by centrifugation.
  • Neutralization: Wash the solid with saturated sodium bicarbonate solution to neutralize residual acid.
  • Isolation: Collect the final product (N-H-N-bis(PEG3-OH)) by filtration and dry under vacuum. Expected yield: 80-90%.

Validation: Confirm successful deprotection by NMR (disappearance of Boc methyl groups at ~1.4 ppm) and mass spectrometry (calculated for C₁₇H₃₅NO₈: 389.24 g/mol).

Protocol 2: Hydroxyl Group Activation for Biomolecule Conjugation

Objective: Activate terminal hydroxyl groups for efficient coupling with biomolecules.

Materials:

  • N-Boc-N-bis(PEG3-OH) or deprotected amine derivative
  • Carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC)
  • Anhydrous acetonitrile or DMF
  • Triethylamine (TEA, base catalyst)

Procedure:

  • Drying: Co-evaporate 50 mg of PEG compound with anhydrous toluene (3×) to remove trace water.
  • Activation: Dissolve the dried material in 5 mL anhydrous acetonitrile under nitrogen atmosphere.
  • Reagent Addition: Add 3 equivalents of CDI or DSC followed by 0.5 equivalents of TEA.
  • Incubation: Stir at room temperature for 6-12 hours, monitoring by TLC.
  • Isolation: Concentrate under reduced pressure and purify by precipitation in cold ether.
  • Characterization: Confirm activation by FT-IR (appearance of imidazole carbamate carbonyl stretch at ~1740 cm⁻¹) and NMR.

Note: The activated product can be coupled directly with amine-containing biomolecules (proteins, peptides) in aqueous buffer (pH 8.5-9.0) for 2-4 hours at 4°C.

Protocol 3: Site-Specific Antibody Fragment Conjugation

Objective: Create a site-specific immunoconjugate using a Fab fragment, mimicking the DiPODS approach but adapted for N-Boc-N-bis(PEG3-OH) [5].

Materials:

  • HER2-targeting Fab fragment (1 mg/mL in PBS, pH 7.4)
  • N-Boc-N-bis(PEG3-OH) (deprotected and activated following Protocols 1 & 2)
  • Tris(2-carboxyethyl)phosphine (TCEP, reducing agent)
  • Payload (e.g., fluorescent dye, drug molecule)
  • PD-10 desalting columns

Procedure:

  • Disulfide Reduction: Incubate Fab fragment (1 mg) with 5 equivalents of TCEP for 1 hour at room temperature to partially reduce interchain disulfides [5].
  • Purification: Remove excess reductant using a PD-10 column equilibrated with conjugation buffer (PBS, pH 7.4, 1 mM EDTA).
  • Conjugation: Immediately mix reduced Fab with activated PEG linker (5 equivalents) and desired payload.
  • Incubation: React for 4 hours at 4°C with gentle agitation.
  • Purification: Remove unconjugated materials using size exclusion chromatography.
  • Analysis: Characterize conjugates by SDS-PAGE, HPLC, and bioactivity assays.

G cluster_1 Route A: Amine-First Strategy cluster_2 Route B: Hydroxyl-First Strategy Start N-Boc-N-bis(PEG3-OH) A1 Boc Deprotection (Protocol 1) Start->A1 B1 OH Activation (Protocol 2) Start->B1 A2 Free Amine Intermediate A1->A2 A3 Conjugate to Carboxyl-Containing Payload A2->A3 A4 OH Group Derivatization A3->A4 A5 Biomolecule Conjugation A4->A5 A6 Final Conjugate A5->A6 B2 Activated PEG B1->B2 B3 Conjugate to Biomolecule B2->B3 B4 Boc Deprotection B3->B4 B5 Amine Coupling to Payload B4->B5 B6 Final Conjugate B5->B6

Figure 2: Detailed Experimental Workflow for Bioconjugation Using N-Boc-N-bis(PEG3-OH)

Quality Control and Characterization

Analytical Methods

Rigorous characterization of both intermediate compounds and final conjugates is essential for reproducible results.

Table 3: Quality Control Parameters and Methods

Parameter Method Specification Purpose
Identity NMR Spectroscopy Corresponds to reference structure Confirm molecular structure
Purity HPLC (C18 column) ≥95% [2] Quantify impurities
Molecular Weight Mass Spectrometry 469.57 g/mol (Boc-protected) [2] Verify identity
Boc Deprotection TLC (ninhydrin) Positive staining Confirm amine exposure
Conjugate Stoichiometry SDS-PAGE / SEC-HPLC Defined bands/peaks Determine conjugation efficiency
Bioactivity Cell-based assays Maintained vs. native Assess functional preservation
Troubleshooting Common Issues

Low Deprotection Efficiency:

  • Cause: Inadequate acid concentration or reaction time
  • Solution: Increase TFA concentration, extend reaction time, or add carbocation scavengers

Poor Aqueous Solubility:

  • Cause: Hydrophobic payload counteracting PEG hydrophilicity
  • Solution: Add co-solvents (10-20% DMSO) during conjugation, then dialyze

Biomolecule Inactivation:

  • Cause: Excessive modification or harsh reaction conditions
  • Solution: Optimize molar ratio, use milder conditions (4°C, physiological pH)

Applications in Drug Development and Research

Antibody-Drug Conjugates (ADCs)

N-Boc-N-bis(PEG3-OH) serves as an excellent cleavable ADC linker for constructing homogeneous antibody-drug conjugates [4]. The symmetrical design enables controlled drug loading, while the PEG spacer improves water solubility of hydrophobic cytotoxins and reduces aggregation [2] [4]. Site-specific conjugation using the orthogonal functional groups minimizes heterogeneity, potentially leading to improved therapeutic indices compared to traditional stochastic conjugation methods [5].

Polymer Modification and Material Science

The dual hydroxyl terminals allow incorporation of PEG functionality into various polymer systems, creating multifunctional materials with enhanced biocompatibility [2]. Applications include:

  • Stimuli-responsive hydrogels where the Boc group enables selective patterning
  • Surface modification of nanoparticles and medical devices
  • Dendrimer synthesis using the branched architecture as a core building block
Diagnostic Probe Development

The compound's modularity facilitates creation of multifunctional imaging probes for diagnostics [2]. Researchers can attach targeting ligands (via the amine) and contrast agents (via the hydroxyls) in a controlled manner, producing well-defined conjugates with improved targeting and signal characteristics.

Conclusion

N-Boc-N-bis(PEG3-OH) represents a versatile tool in the bioconjugation toolbox, offering unique advantages through its symmetrical branched structure and orthogonal protection strategy. The detailed protocols provided herein enable researchers to leverage this compound for creating defined, homogeneous bioconjugates with potential applications across therapeutic development, diagnostics, and biomaterials science. The continuing evolution of bioconjugation methodologies ensures that controlled, site-specific approaches using such building blocks will play an increasingly important role in next-generation biopharmaceuticals.

References

N-Boc-N-bis(PEG3-OH) deprotection acidic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Core Challenge & Strategy

The standard method for N-Boc deprotection uses strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) [1] [2]. However, these can damage acid-labile components in your molecule, including the PEG3-OH chains [1].

The solution involves two main strategies:

  • Using Alternative Reagents: Employ milder, non-traditional reagents that can cleave the Boc group under less acidic conditions [3].
  • Employing Acid-Free Techniques: Utilize methods like thermal deprotection that avoid acidic reagents [4].

The following table compares several methods suitable for acid-sensitive compounds.

Method Reagents/Conditions Key Feature Considerations
Thermal Deprotection [4] High temperature (e.g., 150-300°C) in continuous flow reactor No acid catalyst; solvent choice (TFE, MeOH) influences efficiency [4]. Requires specialized flow equipment; high temperatures may not suit all compounds.
Oxalyl Chloride [3] Oxalyl chloride (3 equiv.) in MeOH, Room Temperature, 1-4 hours Mild, room temperature conditions; good functional group tolerance [3]. Electronic effects of substrate influence reaction rate (e.g., aromatic deprotection faster) [3].
Lewis Acids [2] [4] ZnBr₂ or TMSI in DCM, Room Temperature, 12-24 hours Avoids strong protic acids; useful for orthogonal deprotection strategies. TMSI is highly moisture-sensitive and requires careful handling.

Experimental Protocols

Here are detailed procedures for key methods from the literature.

Mild Deprotection with Oxalyl Chloride [3]

This procedure is performed at room temperature.

  • Reagents: N-Boc protected amine, Oxalyl chloride, Anhydrous Methanol.
  • Procedure:
    • Dissolve the N-Boc substrate (1 equivalent) in anhydrous methanol.
    • Add oxalyl chloride (3 equivalents) to the solution at room temperature.
    • Stir the reaction mixture for 1 to 4 hours, monitoring by TLC.
    • Concentrate the mixture under reduced pressure.
    • Purify the residue to obtain the deprotected amine.
Thermal Deprotection in Continuous Flow [4]

This method uses a continuous flow reactor to achieve high-temperature deprotection without acids.

  • Reagents: N-Boc protected amine, Trifluoroethanol (TFE) or Methanol (MeOH).
  • Equipment: Continuous flow system with a stainless steel coil reactor and a back-pressure regulator.
  • Procedure:
    • Dissolve the N-Boc substrate in TFE or MeOH.
    • Pump the solution through the reactor coil heated to 150-250°C.
    • Maintain a specific residence time (e.g., 60 minutes).
    • Collect the outflow and concentrate under reduced pressure.
    • Purify the residue to obtain the deprotected amine.
Deprotection with Lewis Acids [2]
  • Reagents: N-Boc protected amine, Zinc bromide (ZnBr₂) or Trimethylsilyl iodide (TMSI), Dichloromethane (DCM).
  • Procedure:
    • Dissolve the protected amine in DCM.
    • Add an excess of ZnBr₂ (2-3 equivalents), OR add TMSI (1.2-1.5 equivalents) dropwise.
    • Stir the reaction at room temperature for 12-24 hours.
    • Remove the solvent under vacuum to isolate the product.

Troubleshooting Guide

G Start Start: N-Boc Deprotection Issue Step1 Reaction not initiating? Start->Step1 Step2 Formation of side products? Start->Step2 Step3 Incomplete deprotection? Start->Step3 Step4 Degradation of PEG3-OH groups? Start->Step4 Act1 Ensure reagent purity & dryness (Lewis acid methods) Step1->Act1  Yes Act2 Use acid scavengers (e.g., anisole) with strong acids Step2->Act2  Yes Act3 Increase reaction time/temperature or switch to stronger method Step3->Act3  Yes Act4 Switch to milder/acid-free method (Oxalyl Chloride or Thermal) Step4->Act4  Yes

Frequently Asked Questions

Q1: Can I selectively remove one N-Boc group if my molecule has more than one? Yes, selective deprotection is possible. Thermal continuous flow deprotection has shown promise for selectively removing a more labile N-Boc group (e.g., from an aryl amine) in the presence of a more stable one (e.g., from an alkyl amine) by carefully controlling the temperature [4]. Electronic differences between the groups can be exploited for selectivity with the oxalyl chloride method, as electron-withdrawing groups on an aromatic ring accelerate deprotection [3].

Q2: Why are my PEG3-OH groups degrading during standard deprotection? This is a classic issue of reagent incompatibility. Traditional strong acids like TFA and HCl create highly acidic environments that can cleave the acid-sensitive bonds within your PEG chains or facilitate other degradation pathways [1]. The solution is to adopt one of the milder or acid-free strategies outlined above.

Q3: What can I do if the deprotection reaction is too slow or doesn't go to completion?

  • For oxalyl chloride method: Ensure you are using the correct stoichiometry (3 equivalents). Electron-neutral or electron-donating aromatic substrates and aliphatic amines may require longer reaction times (2-4 hours) [3].
  • General approach: Consider increasing the reaction temperature (if the method allows) or switching to a more vigorous method, such as thermal deprotection at a higher temperature [4].

References

N-Boc-N-bis(PEG3-OH) Stability & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

1. Basic Properties & Handling

  • Chemical Description: N-Boc-N-bis(PEG3-OH) is a multifunctional PEG building block with a Boc-protected central amine and two terminal hydroxyl groups [1] [2].
  • Primary Stability Risks: The Boc-protecting group is stable to bases and nucleophiles but is cleaved under acidic conditions [3]. The terminal hydroxyl groups are hygroscopic and may facilitate moisture uptake if not stored properly [2] [4].

2. Storage & Shipping Conditions Adhering to supplier-recommended conditions is critical for maintaining product integrity.

Condition Specification
Long-Term Storage -20°C in a sealed, desiccated container [5] [2].
Shipping Ambient temperature [5] [2].
Handling After Shipment Store immediately at -20°C upon receipt; allow sealed vial to reach room temperature before opening to prevent condensation [4].

3. Stability Assessment & Monitoring This workflow outlines a standard protocol for assessing the stability of your compound under various conditions.

Start Start Stability Assessment C1 Prepare Aliquots of N-Boc-N-bis(PEG3-OH) Start->C1 C2 Divide into Vials for Each Condition C1->C2 C3 Place Vials in Stability Chambers C2->C3 L1 Accelerated: 40°C / 75% RH C2->L1 L2 Long-Term: 25°C / 60% RH C2->L2 L3 Recommended: -20°C C2->L3 C4 Withdraw Samples at Time Intervals (e.g., 1, 3, 6 months) C3->C4 C5 Analyze Samples (TLC, NMR, HPLC) C4->C5 C6 Interpret Data & Determine Shelf Life C5->C6

  • Experimental Workflow for Stability Assessment*

Quantitative Stability Study Design For a formal stability study, you can use the standard conditions outlined in ICH guidelines [4].

Study Type Temperature Relative Humidity (RH) Minimum Testing Duration Purpose
Long-Term 25°C ± 2°C 60% ± 5% 12 months Determines recommended storage & shelf life [4].
Accelerated 40°C ± 2°C 75% ± 5% 6 months Evaluates degradation in short time; predicts stability [4].

Analytical Methods for Stability Monitoring

  • Thin-Layer Chromatography (TLC): A quick method to monitor for new spots indicating decomposition or the appearance of the free amine after Boc deprotection.
  • Nuclear Magnetic Resonance (NMR): The most definitive method. Monitor for the disappearance of the Boc group's characteristic tert-butyl singlet near 1.4 ppm and the appearance of new peaks [6].
  • High-Performance Liquid Chromatography (HPLC): Use to establish chromatographic purity and track the formation of impurity peaks over time.

Troubleshooting FAQs

Q1: A white, crystalline solid appeared in my vial after I took it out of the -20°C freezer. What is it, and can I still use the compound? This is likely condensed moisture that has frozen. The compound itself is a liquid or low-melting-point solid at room temperature.

  • Action: Allow the vial to warm to room temperature while still sealed. Once warm, inspect the contents.
    • If the solid dissolves and the liquid appears clear, briefly dry the solution over a molecular sieve before use.
    • If the solution appears cloudy or contains particulate matter, the compound may have undergone hydrolysis. Analyze by TLC or NMR before use.

Q2: My reaction to derivative the hydroxyl groups is proceeding very slowly or not at all. What could be wrong? The reactivity of the hydroxyl groups might be compromised.

  • Potential Cause 1: Moisture adsorption. The PEG chains can absorb water from the atmosphere, which can quench certain reagents like acid chlorides or isocyanates.
    • Solution: Ensure the compound is thoroughly dried before use. Co-evaporate with anhydrous toluene or acetonitrile under high vacuum to remove traces of water.
  • Potential Cause 2: Reduced nucleophilicity. The primary hydroxyl groups are less nucleophilic than secondary alcohols.
    • Solution: Use activated esters (e.g., NHS, pentafluorophenol) for carboxylic acid coupling or employ stronger catalysts/conditions as needed.

Q3: My NMR spectrum shows a small peak at around 1.4 ppm, but also new, broad peaks. What happened? The peak at ~1.4 ppm confirms the Boc group is still partially present. The new, broad peaks suggest partial deprotection of the Boc group.

  • Explanation: The Boc group is acid-labile [3]. The new peaks are from the generated free amine, which may form salts (e.g., with atmospheric CO2), leading to broad NMR signals.
  • Action: Check your storage and handling. Was the compound exposed to acidic vapors? Was the solvent used absolutely neutral? For future use, ensure all solvents and the ambient environment are free of acidic contaminants.

Q4: I need to remove the Boc group. What is a standard deprotection protocol?

  • Standard Method: Treat the compound with a mild acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
  • Typical Procedure:
    • Dissolve N-Boc-N-bis(PEG3-OH) in dichloromethane (DCM).
    • Add 20-50% volume of TFA.
    • Stir the reaction at room temperature for 30 minutes to 2 hours.
    • Monitor by TLC for completion.
    • Remove the volatiles under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA.
  • Post-Deprotection: The resulting free amine is typically hygroscopic and should be used immediately in the next reaction or stored under inert atmosphere at -20°C.

References

N-Boc-N-bis(PEG3-OH) solubility problems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility Data

The table below summarizes the key properties of N-Boc-N-bis(PEG3-OH) as reported by suppliers.

Property Specification
CAS Number 2093154-01-7 [1]
Chemical Formula C21H43NO10 [1]
Molecular Weight 469.57 g/mol [1]
Purity ≥95% [1]
Recommended Long-Term Storage –20°C in a sealed, desiccated container [1]
Key Structural Features Boc-protected central amine, Two PEG3 arms terminated with hydroxyl groups [1]

Solubility Troubleshooting Guide

Follow this logical workflow to diagnose and resolve common solubility issues.

Start Solubility Problem with N-Boc-N-bis(PEG3-OH) Step1 Step 1: Verify Storage Conditions Was the compound stored at -20°C in a dry, sealed container? Start->Step1 Yes1 Proceed to Step 2 Step1->Yes1 Yes No1 Compound may have degraded. Try a new batch from storage. Step1->No1 No Step2 Step 2: Check Solvent Selection Are you using a suitable, dry solvent like DMSO? Yes2 Proceed to Step 3 Step2->Yes2 Yes No2 Switch to a dry, polar aprotic solvent (DMSO is recommended). Step2->No2 No Step3 Step 3: Apply Gentle Heat Is the solution warming to room temperature with gentle agitation? Yes3 Solubility achieved. Proceed with experiment. Step3->Yes3 Yes No3 Try brief, gentle sonication in a water bath. Step3->No3 No Step4 Step 4: Consider Boc Deprotection Is the Boc-protected compound insoluble in your required buffer? AltPath Remove the Boc group under mild acidic conditions. Step4->AltPath Yes1->Step2 No1->Step2 After obtaining new sample Yes2->Step3 No2->Step3 After solvent switch No3->Step4

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve N-Boc-N-bis(PEG3-OH) for bioconjugation reactions? A1: Dimethyl Sulfoxide (DMSO) is often the best choice. It is a polar aprotic solvent that can effectively dissolve PEGylated compounds and is compatible with many subsequent reaction chemistries. Always ensure your DMSO is anhydrous, as purchased from reputable suppliers, to prevent moisture-related issues. You can prepare a concentrated stock solution (e.g., 50-100 mM) in DMSO and then dilute it into your aqueous reaction buffer as needed [1].

Q2: My compound won't dissolve in an aqueous buffer. What should I do? A2: This is a common challenge. Follow these steps:

  • Pre-dissolve: First, fully dissolve the compound in a small volume of a strong solvent like DMSO to create a concentrated stock solution.
  • Slow Dilution: Add this stock solution drop-wise to your vigorously stirring aqueous buffer.
  • Gentle Sonication: If cloudiness persists, use brief periods (10-30 seconds) of gentle sonication in a water bath sonicator. Avoid prolonged or high-intensity sonication, which can degrade the compound.
  • Check pH: The PEG arms are generally pH-insensitive, but the terminal hydroxyl groups can be affected in strongly acidic or basic conditions, potentially influencing solubility [1].

Q3: Why is proper storage critical for maintaining solubility? A3: Moisture absorption is the primary concern. The PEG chains are hygroscopic and can absorb water from the atmosphere, leading to clumping and making the powder difficult to dissolve. Furthermore, while stable under proper conditions, the Boc protecting group can slowly degrade upon prolonged exposure to moisture or acidic conditions, altering the compound's properties. Storing the compound sealed and desiccated at -20°C preserves its integrity and ensures consistent solubility performance [1].

Q4: The Boc group is interfering with my experiment. How can I remove it? A4: The tert-butoxycarbonyl (Boc) group is designed to be removed under mild acidic conditions [1]. A standard protocol involves treating the compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., a 25-50% v/v mixture) for 30 minutes to 2 hours at room temperature. After complete deprotection, the TFA/DCM can be evaporated under a stream of nitrogen or by rotary evaporation, yielding the free amine. Always confirm successful deprotection using analytical techniques like TLC or LC-MS before proceeding.

Important Handling & Experimental Notes

  • Solubility vs. Temperature: This compound may have limited solubility in cold aqueous buffers. Always allow the solution to warm to room temperature with gentle shaking or stirring before assessing solubility [1].
  • Functional Group Compatibility: The hydroxyl terminals can be functionalized with various groups (e.g., converted to NHS esters for amine coupling). The Boc-protected amine offers orthogonal reactivity, allowing you to modify the core after deprotection [1].
  • Safety and Shipping: For handling, standard personal protective equipment (lab coat, gloves, safety glasses) is required. The product is typically shipped at ambient temperature but should be transferred to recommended storage conditions (-20°C) immediately upon receipt [1].

References

optimizing N-Boc-N-bis(PEG3-OH) reaction yield

Author: Smolecule Technical Support Team. Date: February 2026

N-Boc-N-bis(PEG3-OH) Compound Overview

N-Boc-N-bis(PEG3-OH) (CAS 2093154-01-7) is a multifunctional PEG-based building block. Its core structure features a Boc-protected central amine and two terminal hydroxyl groups, connected via triethylene glycol (PEG3) spacers [1]. This design provides orthogonal reactivity [1].

The table below summarizes its key specifications:

Property Specification
Chemical Formula C({21})H({43})NO(_{10}) [1]
Molecular Weight 469.57 g/mol [1]
CAS Number 2093154-01-7 [1]
Purity ≥95% [1]
Key Functional Groups 1x Boc-protected amine, 2x Hydroxyls (terminal) [1]
Primary Applications Bioconjugation, Polymer modification, Drug delivery systems [1]
Storage Condition -20°C in a sealed, desiccated container [1]

Troubleshooting Guide & FAQs

Deprotection and Purification

Q1: The Boc deprotection reaction is slow or incomplete. What could be wrong? The Boc group is typically removed using acidic conditions [1]. Incomplete deprotection can be caused by several factors:

  • Insufficient Acid Strength or Quantity: Standard methods use strong acids like trifluoroacetic acid (TFA) [2]. Ensure you are using adequate concentration and volume.
  • Substrate Steric Hindrance: Bulky groups near the carbamate bond can slow down deprotection [2]. Consider extending reaction time or slightly elevating temperature.
  • Incompatible Solvent System: The reaction proceeds poorly in neat oxalyl chloride or chloroform [2]. Solution: A optimized method uses oxalyl chloride (3 equivalents) in methanol at room temperature, which achieves excellent yields (often >80%) within 1-4 hours for various substrates [2].

Q2: How can I monitor the progress of the Boc deprotection? Standard analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting material and appearance of the deprotected product.
  • Mass Spectrometry (LC-MS, ESI-MS): Confirm the mass of the deprotected product.
  • NMR Spectroscopy: (^1)H-NMR can track the disappearance of the characteristic tert-butyl group signal at ~1.4 ppm.

Q3: The final product appears contaminated after deprotection. How can I purify it? The deprotection reaction generates tert-butyl cations, which can alkylate your product or other nucleophiles [3].

  • Root Cause: Lack of a scavenger during deprotection.
  • Solution: Add nucleophilic scavengers like thiophenol or anisole to the reaction mixture before adding the acid. These compounds trap the tert-butyl cations, preventing side reactions [3]. Subsequent purification can use standard techniques like column chromatography or precipitation.
Handling and Storage

Q4: The compound's solubility is poor in my reaction solvent. What should I do?

  • Root Cause: While PEG spacers enhance solubility, the specific solvent might not be optimal.
  • Solution: The PEG3 arms are designed to improve solubility and reduce steric hindrance [1]. Consider switching to polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or their mixtures with chlorinated solvents (DCM) or water.

Q5: What are the critical storage conditions to maintain the compound's stability? Improper storage leads to decomposition.

  • Correct Protocol: Store the product at -20°C in a sealed, desiccated container [1].
  • Reasoning: The Boc group is susceptible to slow cleavage under acidic conditions, including atmospheric moisture and CO(_2) which can form carbonic acid [3]. Low temperature and anhydrous conditions are essential for long-term stability.

Experimental Protocol: Boc Deprotection with Oxalyl Chloride/MeOH

The following workflow outlines a mild and efficient method for N-Boc deprotection, adapted from a published procedure [2]. This method is particularly useful for substrates with acid-labile functional groups.

G Start Start: N-Boc Protected Compound Step1 Step 1: Dissolve in Anhydrous MeOH Start->Step1 Step2 Step 2: Add Oxalyl Chloride (3 equiv.) at 0°C Step1->Step2 Step3 Step 3: Warm to Room Temperature Stir for 1-4 hours Step2->Step3 Step4 Step 4: Monitor Reaction by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Concentate in Vacuo Step4->Step5 Step6 Step 6: Purify Product (Column Chromatography/Precipitation) Step5->Step6 End End: Free Amine Product Step6->End

Title: Workflow for Boc Deprotection Using Oxalyl Chloride

Materials:

  • N-Boc protected substrate
  • Anhydrous Methanol (MeOH)
  • Oxalyl Chloride ((COCl)(_2))
  • Anhydrous dichloromethane (DCM) or ethyl acetate (for workup)
  • Saturated sodium bicarbonate (NaHCO(_3)) solution
  • Brine (saturated NaCl solution)
  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add oxalyl chloride (3.0 equivalents) dropwise via syringe. The reaction may release gas.
  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Dilute the residue with DCM and wash with a saturated NaHCO(_3) solution, followed by brine.
  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. Purify the crude product via column chromatography or precipitation to obtain the free amine.

Molecular Design and Application Strategy

The true utility of N-Boc-N-bis(PEG3-OH) lies in its ability to be modified in a stepwise, orthogonal manner. The following diagram illustrates a strategic approach to building complex molecules using this linker.

G Core N-Boc-N-bis(PEG3-OH) Core Path1 Path A: Functionalize Hydroxyls Core->Path1 Path2 Path B: Deprotect Amine Core->Path2 OH1 Convert OH to e.g., - Carboxylic Acid - Azide - NHS Ester Path1->OH1 OH2 Convert second OH to same/different group Path1->OH2 NH2 Free Amine (NH2) - Conjugate with electrophiles - Add another payload Path2->NH2 Conj1 Conjugate with Biomolecule A OH1->Conj1 Conj2 Conjugate with Biomolecule B OH2->Conj2 Conj3 Conjugate with Biomolecule C NH2->Conj3 Final Multifunctional Conjugate (e.g., Drug-Dye-Biomolecule) Conj1->Final Conj2->Final Conj3->Final

Title: Orthogonal Modification Strategy for N-Boc-N-bis(PEG3-OH)

This strategy allows you to:

  • Derivatize Hydroxyl Groups: The two terminal hydroxyls can be converted into other reactive handles (e.g., acids, azides) for subsequent conjugation with different molecules like drugs, dyes, or targeting ligands [1].
  • Deprotect the Central Amine: The Boc group can be cleanly removed under mild acidic conditions to reveal a free amine, which can be used to attach a third functionality [1] [2].
  • Create Complex Architectures: This stepwise approach enables the synthesis of well-defined, multivalent conjugates for advanced applications in drug delivery and materials science [1].

References

N-Boc-N-bis(PEG3-OH) purification methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Here are answers to common questions and solutions to typical problems:

Q1: What are the key specifications and handling conditions for N-Boc-N-bis(PEG3-OH)? This compound is a multifunctional PEG linker with a Boc-protected amine and two hydroxyl-terminated PEG3 arms [1]. Its key data is summarized in the table below.

Specification Details
CAS Number 2093154-01-7 [1]
Chemical Formula C₂₁H₄₃NO₁₀ [1]
Molecular Weight 469.57 g/mol [1]
Purity ≥95% [1]
Recommended Storage Store at –20°C in a sealed, desiccated container [1].

Q2: How do I remove the Boc protecting group? The Boc group is removed under acidic conditions [2] [3]. Common reagents include:

  • Trifluoroacetic Acid (TFA): Often used in high concentrations (e.g., 90-100%) in dichloromethane (DCM) [2] [3].
  • Hydrochloric Acid (HCl): Can be used as a solution in organic solvents like methanol or ethyl acetate, or in aqueous solutions [3].

Troubleshooting: Common Issues and Solutions

Problem Possible Cause Suggested Solution
Low Yield in Boc Deprotection Reactive tert-butyl cations alkylating sensitive parts of the molecule [2]. Add cation scavengers (e.g., anisole, thioanisole, cresol) to the deprotection mixture [2].
Difficulty Purifying from Impurities Failure sequences or closely related impurities co-elute with the product [4]. Use a polymer-based reverse-phase HPLC column instead of silica-based ones, which can improve separation and radiochemical purity for similar compounds [5].
Unintentional Transfer of Boc Group A strongly nucleophilic alkoxide can "grab" the Boc group from the nitrogen (intramolecular transfer) [2]. Review the synthetic route to avoid generating strong nucleophiles in the presence of the Boc-protected amine.

Q3: What purification methods are recommended? While a specific protocol for N-Boc-N-bis(PEG3-OH) is not listed, standard chromatographic methods are applicable:

  • Preparative HPLC: This is a powerful tool for purifying synthetic compounds. The scale (analytical, semi-preparative, preparative) depends on your goal: analytical for analysis, semi-prep to collect small amounts for testing, and preparative to isolate larger quantities of pure product [6].
  • Alternative: Affinity Purification: For complex mixtures where HPLC fails, a chemoselective tag (like an IMAC Tag) can be attached to the molecule. This allows for highly selective purification via affinity chromatography, after which the tag is removed [4].

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for handling N-Boc-N-bis(PEG3-OH), from synthesis to final product isolation.

Start Start: Resin-Bound Peptide/Scaffold Step1 Step 1: Fmoc Deprotection (Basic Conditions) Start->Step1 Step2 Step 2: Couple N-Boc-N-bis(PEG3-OH) Step1->Step2 Free N-Terminus Step3 Step 3: Capping (Acetic Anhydride) Step2->Step3 PEG Linker Attached Step4 Step 4: Global Cleavage & Side-Chain Deprotection (TFA Cocktail) Step3->Step4 Unreacted chains capped Step5 Step 5: Purification (Preparative HPLC) Step4->Step5 Crude Product Step6 Step 6: Boc Deprotection (Acidic Conditions) Step5->Step6 Boc-Protected Intermediate Step7 Step 7: Final Purification & Isolation Step6->Step7 Free Amine End End: Pure Final Product Step7->End

Key Technical Notes

Based on the search results, here are the most critical technical considerations for your documentation:

  • Boc Orthogonality: The Boc group is stable to bases and hydrogenation but is cleanly removed with acid. This makes it orthogonal to base-labile groups like Fmoc and reduction-labile groups like Cbz (Z) [2].
  • Acid Sensitivity: The final product, after Boc deprotection, contains a free amine and hydroxyl groups. Ensure that any subsequent steps are compatible with these functionalities.
  • Solubility: The PEG chains significantly improve aqueous solubility, but for HPLC purification, standard reverse-phase conditions (e.g., water/acetonitrile gradients) are typically suitable [1] [6].

References

N-Boc-N-bis(PEG3-OH) handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling

The table below summarizes the key identification and handling information for N-Boc-N-bis(PEG3-OH).

Property Specification
CAS Number 2093154-01-7 [1] [2]
Chemical Formula C₂₁H₄₃NO₁₀ [2]
Molecular Weight 469.57 g/mol [2]
Purity ≥95% [2]
Synonyms tert-butyl bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate [2]
Primary Storage Store at –20°C in a sealed, desiccated container [2].
Shipping Condition Typically ships at ambient temperature [2].

This product is a multifunctional PEG building block, featuring a Boc-protected central amine and two terminal hydroxyl groups on PEG3 arms [2]. This structure allows for orthogonal reactivity: the hydroxyls can be derivatized first, followed by the selective deprotection of the amine [2].

Handling Precautions & Best Practices

  • Stability & Storage: The compound is generally stable at ambient temperature for short periods during shipping [3]. For long-term storage, always keep it at -20°C in a sealed and desiccated environment to preserve its integrity and prevent hydrolysis or degradation [2].
  • Boc Group Considerations: The Boc protecting group is stable towards bases and nucleophiles but is designed to be removed under acidic conditions [4]. Be aware that the deprotection step generates a tert-butyl cation, a reactive intermediate that could potentially alkylate other nucleophilic species in your reaction mixture. Using scavengers like thiophenol or anisole during deprotection can help mitigate this risk [4].
  • Functional Group Reactivity: Plan your synthesis to account for the different reactivities. The hydroxyl groups are the most readily available for reactions like esterification or ether formation. The Boc-protected amine is stable through many reaction conditions but can be selectively and completely removed with acid when needed [1] [2] [4].

Experimental Protocols

Boc Deprotection Mechanism and Workflow

The deprotection of the Boc group is a crucial step. The following diagram illustrates the mechanism and general workflow.

Start N-Boc-N-bis(PEG3-OH) Acid Add Acid (e.g., TFA) Start->Acid Protonation Protonation of Carbamate Oxygen Acid->Protonation Fragmentation Fragmentation Protonation->Fragmentation Cation Forms tert-Butyl Cation and Carbamic Acid Fragmentation->Cation Products Free Amine Product + CO₂ + Isobutene Cation->Products Decarboxylation & Deprotonation

General Deprotection Procedure

Based on a standard Boc deprotection protocol [4], you can proceed as follows:

  • Dissolution: Dissolve the Boc-protected compound in an appropriate solvent. A common and effective system is a mixture of Trifluoroacetic acid (TFA) and water (e.g., 10:1 ratio).
  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC; completion is typically achieved within a few hours.
  • Work-up: After confirming the reaction is complete, concentrate the mixture under reduced pressure to remove TFA and volatile by-products. The resulting crude oil can be azeotroped with solvents like toluene to remove residual TFA and yield the free amine.
Sample Boc Protection Procedure

For context, here is a procedure for installing a Boc group onto an amine, which illustrates the use of Boc anhydride (Boc₂O) [4]:

  • "To a solution of Cbz-carbamate SM (3.5 g, 6.81 mmol) in MeOH (25 mL) were added Pd/C (10 % w/w, 200 mg, 0.19 mmol) and Boc₂O (2.17 g, 9.9 mmol) at room temperature. The reaction mixture was stirred under a hydrogen atmosphere (balloon) at room temperature for 6 h. The reaction mixture was filtered through a pad of celite, and then concentrated in vacuo. Flash column chromatography (silica gel, hexanes:EtOAc 10:1 → 7:1) afforded Boc-carbamate 42 (2.94 g, 90 %) as an oil."

Frequently Asked Questions

What are the main applications of N-Boc-N-bis(PEG3-OH) in drug development? This molecule is a versatile building block. Its primary applications include [2]:

  • Bioconjugation: Serving as a scaffold to link biomolecules.
  • PROTAC & Drug Delivery: Acting as a core component for designing proteolysis-targeting chimeras (PROTACs) and as a modular linker in therapeutic formulations.
  • Polymer Science: Introducing branched PEG functionality into polymers to enhance their properties.

I am concerned about the stability of my ADC linker. Does conjugation method matter? Yes, significantly. Research indicates that the homogeneity and conjugation chemistry of linkers critically impact the performance of antibody-drug conjugates (ADCs). While our compound is a precursor, one study showed that cysteine-maleimide conjugates suffered from fragmentation and lower long-term stability under physiological conditions (pH 7.4, 37°C) compared to more site-specific conjugation methods [5]. For optimal stability in final conjugates, consider moving towards enzymatic or other site-specific coupling techniques [5].

The hydroxyl groups on my linker are not reacting efficiently. What can I do? The primary hydroxyl groups are generally reactive, but here are steps to consider:

  • Activation: Ensure the hydroxyls are properly activated for the desired reaction (e.g., turning them into a better leaving group like tosylate or mesylate for nucleophilic substitution).
  • Solubility: Confirm the compound is fully dissolved. You may need to use solvents like DMF or DCM that adequately solubilize the PEG chain.
  • Drying: Use anhydrous solvents and conditions, as the hydroxyl groups can be sensitive to moisture in certain reactions.

References

Troubleshooting Coupling Reactions with N-Boc-N-bis(PEG3-OH)

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses challenges in activating the hydroxy groups or maintaining Boc-group integrity during reactions.

Problem Area Possible Cause Suggested Solution
Low Coupling Yield Inefficient activation of hydroxy groups [1] Use EDC (1 equiv) + DMAP (1 equiv) with catalytic HOBt (0.1 equiv) and DIPEA (5 equiv) in CH(_3)CN or CH(_2)Cl(_2) at 23-40°C for 48h [1].
Boc Group Instability Acidic conditions causing premature deprotection [2] [3] [4] Avoid acidic additives/reagents. Use nearly neutral coupling conditions (e.g., EDC/DMAP). Boc group is stable to bases and nucleophiles [2].
Impurities & Side Reactions Reaction of the Boc-protected amine [5] Ensure reaction chemoselectivity targets hydroxy groups. The Boc-protected amine is stable under various conditions but can be converted to other species if forced [2] [5].

Optimized Experimental Protocols

Here are detailed methods for two common scenarios: coupling the hydroxy groups and deprotecting the Boc group.

Protocol 1: Activating Terminal Hydroxy Groups for Amidation

This protocol is adapted from a study on coupling electron-deficient amines, using a highly effective EDC/DMAP system [1].

  • Reaction Setup: Dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv) and the coupling partner (e.g., carboxylic acid, 1.2 equiv) in dry acetonitrile (CH(_3)CN) or dichloromethane (CH(_2)Cl(_2)).
  • Additives: Add to the solution:
    • DMAP (1.0 equivalent)
    • HOBt (0.1 equivalent, catalytic)
    • DIPEA (5.0 equivalents)
  • Activation: Add EDC · HCl (1.0 equivalent) to the reaction mixture to activate the carboxylic acid.
  • Reaction: Stir the mixture at 23°C to 40°C and monitor by TLC or LC-MS. The reaction may require up to 48 hours for completion [1].
  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH(_4)Cl) and extract with ethyl acetate.
  • Purification: Purify the product by flash column chromatography.
Protocol 2: Deprotecting the N-Boc Group

The Boc group can be cleanly removed under mild, acidic conditions [2] [4].

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 equiv) in methanol.
  • Acid Addition: Add oxalyl chloride (3.0 equivalents) to the solution at room temperature [4].
  • Reaction: Stir the mixture at room temperature. Monitor by TLC or LC/MS. Deprotection is typically complete within 1-4 hours [4].
  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can be neutralized with a mild base (e.g., sodium bicarbonate) if the free amine is desired.
  • Alternative Method: Thermolytic deprotection in a continuous flow reactor is also highly effective, especially for complex or acid-sensitive molecules, but requires specialized equipment [3].

Frequently Asked Questions (FAQs)

What is the stability of the N-Boc group during reactions? The Boc group is stable towards most nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc [2]. However, it is cleaved under anhydrous acidic conditions [2] [3] [4].

Can I perform a one-pot deprotection and coupling reaction? Yes, orthogonal strategies are feasible. The Boc group's stability allows you to perform reactions on the hydroxy groups first. Subsequently, the Boc group can be cleanly removed without affecting the newly formed bonds [2] [4]. Advanced one-pot sequences involving deprotection and further coupling have been demonstrated in flow chemistry [3].

How should I handle and store N-Boc-N-bis(PEG3-OH)? The compound should be stored in a cool, dry place, and kept under an inert atmosphere like argon or nitrogen if the container is repeatedly opened. Always use dry solvents to prevent unwanted side reactions.

The following workflow summarizes the key decision points for your experiments:

G cluster_A cluster_B Start Start with N-Boc-N-bis(PEG3-OH) Goal What is your goal? Start->Goal Subgraph_1 Path A: Couple Hydroxy GroupsActivate terminal OH groups for amidation/esterification Goal->Subgraph_1 Activate OH Subgraph_2 Path B: Deprotect Boc GroupRemove amine protecting group Goal->Subgraph_2 Expose NH₂ node_A1 Use EDC + DMAP + HOBt system in CH₃CN or CH₂Cl₂ Subgraph_1->node_A1 Recommended Protocol node_A2 Boc group remains stable node_A1->node_A2 node_A3 Obtain Boc-protected product node_A2->node_A3 node_B1 Use mild acid conditions (Oxalyl Chloride/MeOH) Subgraph_2->node_B1 Recommended Protocol node_B2 Boc group is cleaved node_B1->node_B2 node_B3 Obtain free amine product node_B2->node_B3

References

N-Boc deprotection methods oxalyl chloride methanol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

What are the typical yields and reaction times for this method? The method achieves good-to-excellent yields, typically >70% and up to 90%, for a wide range of substrates [1] [2]. Reaction times are generally short, between 1 to 4 hours at room temperature [1] [3]. Aromatic amines, especially those with electron-withdrawing groups, deprotect fastest (often within 1 hour), while alicyclic and heteroaromatic systems may take slightly longer (3-4 hours) [2] [3].

How does this method compare to traditional deprotection methods? This method is notably milder and shows excellent functional group tolerance compared to traditional strong acids like TFA or HCl [2]. It is particularly advantageous for complex molecules with acid-sensitive functional groups, where conventional methods might lead to side reactions or decomposition [1] [2]. The reaction setup is also simple and performed at room temperature.

What is the role of methanol in the reaction? Methanol is not just an inert solvent. Optimization studies found that the reaction proceeds poorly in neat oxalyl chloride or chloroform [2] [3]. Methanol is believed to participate in the reaction mechanism, potentially by trapping reactive intermediates and preventing the formation of unwanted by-products like N-chloroalkyl compounds, which are observed in other solvents [2].

Which substrates show the best reactivity? Electronic effects significantly influence the reaction rate [2] [3]. The following table summarizes the reactivity trends:

| Substrate Type | Representative Example | Relative Reactivity & Notes | | :--- | :--- | :--- | | Aromatics with EWG [2] | p-Nitroaniline, p-Chloroaniline | Fastest; reactions often complete within 1 hour [2] [3]. | | Aromatics with EDG/Sterics [2] | p-Toluidine, p-Isopropylaniline | Moderate; slowed by steric hindrance or electron-donating groups; 1.5-3 hours [2]. | | Heteroaromatics [2] | 1H-Imidazole | Moderate to Fast; deprotection achieved in 4 hours with 87% yield [2]. | | Alicyclic/Aliphatic [2] | Cyclohexylamine, Pyrrolidine | Slowest; requires longer reaction times (2-4 hours) but still gives good yields [2]. |

What is the proposed mechanism for this deprotection? The mechanism leverages the electrophilic character of oxalyl chloride [1]. It is postulated that oxalyl chloride first activates the carbonyl oxygen of the Boc group. This activation triggers the cleavage of the Boc group, leading to the formation of a tert-butyl cation and a carbamate intermediate, which subsequently decomposes to release the free amine and carbon dioxide [2]. The methanol solvent likely plays a role in quenching the reactive intermediates [2].

Troubleshooting Guide

Problem & Possible Signs Potential Cause Recommended Solution

| Low Yield / No Reaction Starting material remains, no amine product detected. | • Insufficient oxalyl chloride • Poor quality or wet methanol • Substrate solubility issues | • Ensure 3 equivalents of oxalyl chloride are used [2] [3]. • Use fresh, anhydrous methanol. • Gently warm the reaction mixture or use a mixture of methanol with a co-solvent like DCM. | | Formation of Side Products Complex mixture on TLC, unexpected peaks in NMR. | • Solvent other than methanol • Elevated temperature | • Use methanol as the primary solvent; avoid chloroform, especially under heating [2]. • Strictly maintain room temperature conditions to prevent by-products like N-chloroalkyl compounds [2]. | | Slow Reaction for Aliphatic Amines Reaction not complete after 4 hours. | Inherent lower reactivity of aliphatic Boc-amines. | • Allow longer reaction times (up to 4-5 hours) [2]. • Monitor the reaction by TLC or LC-MS until completion. | | Handling Issues Vigorous gas evolution. | Standard release of CO₂ and tert-butyl cations during deprotection. | The reaction may off-gas. Ensure it is performed in a well-ventilated fume hood and in a vessel with sufficient headspace. |

Experimental Protocol: Standard Deprotection Procedure

This protocol is adapted from the primary research literature [1] [2] [3].

Step 1: Setup In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-protected amine substrate (1.0 equivalent) in anhydrous methanol (approx. 0.1-0.2 M concentration).

Step 2: Reaction At room temperature and under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (3.0 equivalents) dropwise over a few minutes. Caution: The addition may be accompanied by effervescence (release of CO₂). After the addition is complete, stir the reaction mixture at room temperature.

Step 3: Monitoring and Completion Monitor the reaction progress by TLC or other analytical methods. The reaction is typically complete within 1 to 4 hours. Visual indicators of reaction progress may include the formation of a precipitate, which often consists of the amine hydrochloride salt [2].

Step 4: Work-up Once the starting material is consumed, the solvent can be removed under reduced pressure to obtain the crude product. For amines that form hydrochloride salts, the solid can be collected by filtration and washed with a cold solvent like diethyl ether or ethyl acetate [2]. If the free amine is desired, the residue can be taken into an organic solvent (e.g., DCM or ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to liberate the amine from its salt form before purification.

The workflow below summarizes the standard deprotection and isolation process.

G Start N-Boc Protected Substrate Step1 Dissolve in Anhydrous MeOH Start->Step1 Step2 Add Oxalyl Chloride (3 eq.) Dropwise at Room Temp Step1->Step2 Step3 Stir at Room Temperature (1-4 hours) Monitor by TLC Step2->Step3 Step4 Work-up & Isolation Step3->Step4 Salt Amine Hydrochloride Salt (Filter & Wash) Step4->Salt FreeAmine Free Amine (Basify & Extract) Step4->FreeAmine

Comparison with Alternative Deprotection Methods

While the oxalyl chloride method is mild and effective, other methods are also available. The choice depends on your specific substrate and functional group compatibility [4].

Method Typical Conditions Key Advantages Potential Drawbacks
Oxalyl Chloride/MeOH [1] [2] 3 eq. (COCl)₂, MeOH, RT, 1-4h Mild, room temp., high functional group tolerance, good for acid-sensitive compounds. Requires moisture-free conditions.
Strong Acid (TFA, HCl) [5] [6] TFA/DCM (1:1) or HCl (aq./dioxane), RT Very robust and widely used, works for most standard substrates. Harsh conditions can degrade acid-sensitive groups (esters, acetals); may require scavengers [7].
Thermal Deprotection [4] MeOH or TFE, 150°C, Continuous Flow No acidic reagents required, enables selective deprotection based on temperature [4]. Requires specialized continuous flow equipment and high temperatures [4].
Water-Mediated [8] Refluxing Water, Catalyst-free Green, simple, and eco-friendly. Can require high temperature (100°C) and may not be suitable for all substrates [8].

References

improving N-Boc-N-bis(PEG3-OH) efficiency in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Handling

This section provides the fundamental specifications and handling guidelines for N-Boc-N-bis(PEG3-OH).

  • Basic Properties: The compound (CAS 2093154-01-7) is a branched PEG-based linker with a molecular weight of 469.57 g/mol and a purity of ≥95% [1]. Its core features are a Boc-protected central amine and two terminal hydroxyl groups, connected by PEG3 spacers [2] [1].
  • Primary Storage: The recommended long-term storage condition is at -20°C in a sealed, desiccated container to maintain stability [1].
  • Key Applications: Its multifunctional design makes it especially suitable for bioconjugation, polymer modification, and as a modular linker in drug delivery systems [1].

Core Principles of Boc Chemistry

Understanding the behavior of the Boc protecting group is crucial for troubleshooting. The table below summarizes key concepts.

Aspect Description Relevance for N-Boc-N-bis(PEG3-OH)
Protection Uses di-tert-butyl dicarbonate (Boc₂O), often with a base like triethylamine [3]. The amine is already protected in the commercial product.
Deprotection Achieved with acidic conditions (e.g., TFA, HCl) [3]. Required to reveal the central secondary amine for further conjugation.
Orthogonality Stable to bases and hydrogenation, but labile to acid [3]. Allows selective deprotection in the presence of other base-labile groups (e.g., Fmoc).
Common Scavengers Anisole, cresol, or thiophenol are often added during deprotection [3]. Prevents alkylation side reactions by scavenging the reactive tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a branched PEG linker like N-Boc-N-bis(PEG3-OH)? The branched structure provides two identical functional arms, enabling the creation of multivalent compounds or complex architectures. The PEG spacers enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate [1].

Q2: Can I use Lewis acids for Boc deprotection with this molecule? While strong Lewis acids can remove Boc groups, their use is generally not recommended. The standard and most reliable method is deprotection with Brønsted acids like TFA. Lewis acids or oxidative conditions can lead to unpredictable side reactions [3].

Q3: Are the hydroxyl groups on the PEG arms more or less reactive than the protected amine? The Boc-protected amine is significantly less nucleophilic. The hydroxyl groups can be selectively derivatized (e.g., tosylated, converted to acids) while the Boc group remains intact, allowing for stepwise and controlled synthesis [2] [3].

Troubleshooting Guide

Here are solutions to common problems encountered during synthesis.

Problem Possible Cause Solution
Incomplete Boc Deprotection Insufficiently acidic conditions; short reaction time. Use fresh TFA; ensure reaction is moisture-free; extend reaction time to 1-3 hours [3].
Side Reactions During Deprotection Reactive tert-butyl cation alkylating sensitive groups. Add scavengers (e.g., 2.5% anisole or cresol) to the TFA deprotection mixture [3].
Low Yield in Hydroxyl Derivatization Poor leaving group ability of the OH group. Activate hydroxyls by converting to better leaving groups (e.g., mesylate, tosylate) or use coupling agents.
Unexpected Intra/Intermolecular Transfer A nearby nucleophile (e.g., an alkoxide) attacks the Boc carbamate carbon. Carefully design synthetic sequence to avoid generating strong nucleophiles in the presence of the Boc group [3].

Experimental Protocols

Standard Boc Deprotection Procedure [3] This is a generic protocol that can be adapted for N-Boc-N-bis(PEG3-OH).

  • Dissolve the Boc-protected compound (e.g., 1 mmol) in a mixture of trifluoroacetic acid (TFA, 10 mL) and water (1.0 mL).
  • Stir the reaction mixture at room temperature for 3 hours.
  • Concentrate the mixture under reduced pressure to remove TFA, yielding the deprotected compound as an oil.
  • Azeotrope the crude product with toluene (3 x 10 mL) to ensure complete removal of residual TFA and water.

One-Pot Cbz to Boc Conversion Procedure [3] This demonstrates the orthogonality of protecting groups.

  • To a solution of the Cbz-carbamate starting material (e.g., 6.81 mmol) in MeOH (25 mL), add Pd/C (10% w/w, 200 mg) and Boc₂O (9.9 mmol).
  • Stir the mixture under a hydrogen atmosphere at room temperature for 6 hours. Hydrogenation removes the Cbz group, and the free amine is immediately captured by Boc₂O.
  • Filter the reaction mixture through a Celite pad to remove the catalyst.
  • Concentrate the filtrate and purify the Boc-protected product by flash column chromatography (e.g., using a gradient of hexanes/EtOAc).

Workflow & Molecular Logic

The following diagram visualizes the deprotection and derivatization logic for this branched PEG linker.

Start N-Boc-N-bis(PEG3-OH) Condition1 Acidic Conditions (e.g., TFA/H₂O) Start->Condition1 Step 1: Deprotection Intermediate Deprotected Intermediate H-N-bis(PEG3-OH) Condition1->Intermediate Condition2 Derivatization of OH Groups Intermediate->Condition2 Step 2: Functionalization Product Final Conjugate Condition2->Product

References

Molecular Structure & Basic Properties at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The core difference lies in the length of their polyethylene glycol (PEG) arms, which directly influences their molecular weight and physical properties.

Property N-Boc-N-bis(PEG3-OH) N-Boc-N-bis(PEG2-OH)
CAS Number 2093154-01-7 [1] [2] 275385-03-0 [3] [4] [5]
Molecular Formula C21H43NO10 [2] C13H27NO6 [3] [4] [5]
Molecular Weight 469.57 g/mol [2] 293.36 g/mol [3] [4] [5]
PEG Arm Length 3 repeating units (PEG3) per arm [2] 2 repeating units (PEG2) per arm [3]
Key Functional Groups Boc-protected central amine; Two terminal hydroxyls (-OH) [2] Boc-protected central amine; Two terminal hydroxyls (-OH) [3] [5]
Predicted Density Information not located ~1.121 g/cm³ [3] [5]
Calculated LogP Information not located -0.6 [5]

Applications and Functional Workflows

Both compounds are versatile bifunctional linkers. Their Boc-protected amine allows for selective deprotection, while the dual hydroxyl groups can be derivatized for conjugation. The primary distinction is that the longer PEG3 spacer offers greater flexibility and distance, which can help reduce steric hindrance when linking bulky molecules [2].

The diagram below illustrates the general workflow for utilizing these linkers in bioconjugation or PROTAC/ADC synthesis.

Linker Boc-bis(PEGn-OH) Linker Step1 1. Boc Deprotection (Mild Acidic Conditions) Linker->Step1 Intermediate Intermediate with Free Amine & Dual OH Step1->Intermediate Step2 2. Conjugation via Hydroxyl Groups Intermediate->Step2 App1 Polymer Modification Step2->App1 App2 PROTAC Synthesis Step2->App2 App3 ADC Linker Step2->App3 App4 Bioconjugation Step2->App4

Experimental Protocols for Handling

While specific experimental data for these compounds is limited in the search results, the following general protocols can guide your research based on their known chemical properties.

Boc Deprotection Protocol The Boc-protecting group on the central amine can be removed under mild acidic conditions [1] [2].

  • Reaction Setup: Dissolve the Boc-protected compound in an inert solvent like dichloromethane (DCM).
  • Acid Treatment: Add a cleaving reagent, typically trifluoroacetic acid (TFA), at room temperature. A common volume ratio is 1:1 (v/v) of reagent to solvent.
  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
  • Work-up: After completion, concentrate the reaction mixture under reduced pressure. The resulting free amine can be neutralized and used directly in subsequent conjugation steps.

Conjugation via Hydroxyl Groups The terminal hydroxyl groups can be functionalized through various reactions [1].

  • Activation: The hydroxyls can be activated or converted into better leaving groups. For example, they can be transformed into carboxylic acids for NHS ester formation, or into halides for nucleophilic substitution [2].
  • Coupling: The activated linker is then reacted with a molecule containing a complementary functional group (e.g., an amine, thiol, or azide).
  • Purification: The final conjugate is typically purified using techniques like precipitation, dialysis, or chromatography.

Knowledge Gaps and Further Research

The current search results are primarily from chemical vendor catalogs and lack head-to-head experimental comparisons. To deepen your comparison guide, you may need to investigate:

  • Solubility Data: While both are expected to be water-soluble, comparative solubility studies in water and common organic solvents are needed.
  • Stability Profiles: Detailed stability data under various pH and temperature conditions would be valuable.
  • In Vitro/In Vivo Performance: Direct experimental data on efficiency in specific applications (e.g., ADC cytotoxicity, PROTAC degradation efficiency) is crucial for a performance-based comparison.

References

Product Specification & Potential Method Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information for N-Boc-N-bis(PEG3-OH) and suggests common HPLC starting conditions for such PEG-based compounds [1] [2] [3].

Property Details for N-Boc-N-bis(PEG3-OH) Suggested HPLC Starting Point
CAS Number 2093154-01-7 [1]
Molecular Formula C21H43NO10 [1]
Molecular Weight 469.57 g/mol [1]
Purity (as sold) ≥95% [1]
HPLC Column Reversed-Phase C18 [2]
Mobile Phase Gradient of Water/Acetonitrile [2] [3]
Detection UV (if chromophore present) or ELSD/RID (for PEG detection) [2]

A Framework for HPLC Method Development

Since a direct method is unavailable, you can develop one using this systematic approach.

Start Start Method Development SamplePrep Sample Preparation (Dissolution, Filtration) Start->SamplePrep ColumnSelect Column & Mobile Phase Selection (e.g., C18, Water/Acetonitrile) SamplePrep->ColumnSelect Optimization Method Optimization (Adjust gradient, pH, temperature) ColumnSelect->Optimization Validation Method Validation (Accuracy, Precision, Specificity) Optimization->Validation

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter through a 0.45 µm or 0.22 µm membrane to prevent column damage [3].
  • Column and Mobile Phase: As a flexible, water-soluble compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable starting technique [4]. Use a C18 column with a mobile phase consisting of water and a water-miscible organic solvent like acetonitrile or methanol in a gradient elution [3].
  • Detection: A significant challenge in analyzing PEG-based compounds is their lack of strong UV chromophores [2]. While UV detection (e.g., at low wavelengths) might be attempted, Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) are often more reliable for quantifying PEGs and their derivatives, as they do not rely on UV absorption [2].
  • Method Optimization and Validation: Once a preliminary separation is achieved, optimize parameters like the mobile phase gradient, pH, and flow rate for the best resolution [3]. For a purity method, it is crucial to validate it according to ICH guidelines, assessing accuracy, precision, specificity, linearity, and robustness [4].

Experimental Protocol for Purity Assessment

The following workflow, based on expert chromatography discussion, outlines a practical approach for quantitative purity analysis [5].

P1 1. Prepare Standard Solution (Accurate weight of high-purity reference) P2 2. Prepare Sample Solution (Sample dissolved at same concentration) P1->P2 P3 3. HPLC Analysis (Inject standard and sample using developed method) P2->P3 P4 4. Purity Calculation (Compare analyte peak areas) P3->P4 Result Purity % = (Sample Peak Area / Standard Peak Area) × 100% P4->Result

This quantitative approach is more accurate than simply calculating the area percentage of the main peak in the sample chromatogram, as it accounts for impurities that may not be visible in the chromatogram (e.g., inorganic salts) [5].

References

N-Boc-N-bis(PEG3-OH) mass spectrometry confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Data for N-Boc-N-bis(PEG3-OH)

For mass spectrometry analysis, knowing the exact molecular weight of the target compound is the first critical step. The following data is available from chemical suppliers:

Property Value
Chemical Name N-Boc-N-bis(PEG3-OH) [1]
CAS Number 2093154-01-7 [1]
Chemical Formula C₂₁H₄₃NO₁₀ [1]
Molecular Weight 469.57 g/mol [1]

This molecular weight (469.57 g/mol) corresponds to the intact, neutral molecule. In mass spectrometry, you would typically detect ionized forms of this molecule, such as the protonated form [M+H]⁺ which would have an m/z of 470.58.

Mass Spectrometry Confirmation Methodology

While experimental data for your specific compound is not available, the search results outline a standard mass spectrometry approach for characterizing similar molecules. The general workflow and key considerations for confirming the identity of N-Boc-N-bis(PEG3-OH) are summarized below.

Start Sample: N-Boc-N-bis(PEG3-OH) Step1 1. Ionization (ESI Source) Start->Step1 Step2 2. Mass Analysis Confirm intact ion mass: - [M+H]⁺ m/z ~470.58 - [M+Na]⁺ m/z ~492.56 - [M+NH₄]⁺ m/z ~487.59 Step1->Step2 Step3 3. Fragmentation (MS/MS) Select primary ion for CID Step2->Step3 Step4 4. Fragment Analysis Key expected fragments: - Loss of Boc group (C₄H₈O₂, -100.12 Da) - Cleavage of PEG ether bonds - Characteristic rearrangement ions Step3->Step4

The table below provides more detail on the experimental protocol, pieced together from general principles and a study on a related Boc-protected compound [2] [3].

Step Technique & Purpose Specific Considerations for Boc-PEG Compounds
1. Sample Prep & Ionization Electrospray Ionization (ESI): Ideal for polar molecules like PEG-based linkers. It gently ionizes the molecule, making it suitable for detecting the intact molecular ion [2]. The sample is often introduced via liquid chromatography or directly infused. The Boc group and PEG chains can readily coordinate with alkali metals, so careful control of solvents and additives is needed [3].
2. Intact Mass Analysis High-Resolution MS (e.g., Q-TOF): Precisely measure the mass of the protonated [M+H]⁺ or cationized molecule to confirm its molecular formula. Look for signature adducts besides [M+H]⁺, such as [M+Na]⁺ or [M+NH₄]⁺. The presence of multiple PEG units can lead to a broad isotopic distribution [3].

| 3. Structural Confirmation | Tandem MS (MS/MS or MSⁿ): Fragments the parent ion to reveal structural information. Collision-Induced Dissociation (CID) is commonly used [3]. | The fragmentation pattern is key for confirmation. Characteristic fragments include: • Loss of the Boc group (isobutene and CO₂, total -100.12 Da). • Cleavage of PEG ether chains, leading to a series of low-mass fragment ions. • Rearrangement ions involving the C-terminus, which can help distinguish structural features [3]. |

Comparison with Alternative Analytical Techniques

Mass spectrometry is powerful for mass confirmation and structural elucidation, but it's often used alongside other techniques for comprehensive characterization. Here’s a comparison based on the information available:

Technique Primary Role in Analysis Key Information Provided
Mass Spectrometry (MS) Confirm molecular weight and fragmentation pattern. Molecular mass, presence of adducts, structural fragments from backbone cleavage [2] [3].
Nuclear Magnetic Resonance (NMR) Confirm molecular structure and purity. Atomic connectivity, confirmation of Boc group and PEG chain structure, isomer identification [4].
High-Performance Liquid Chromatography (HPLC) Assess chemical purity. Purity percentage (≥95%), identification and quantification of impurities [4].

Interpretation Tips for Researchers

From a study on Boc-N-protected peptides, here are key points to look for in your MS data to confirm the structure [3]:

  • Characteristic Boc Loss: A prominent fragment ion corresponding to [M+H - 100]⁺ is strong evidence for the presence of the tert-butoxycarbonyl protecting group.
  • Cationized Molecules: Be attentive to [M+Na]⁺ and other alkali adducts, as their fragmentation can produce characteristic rearrangement ions (e.g., [b(n-1) + OH + Na]⁺) that provide additional structural clues.
  • PEG Fragmentation: Expect a series of low-mass fragments resulting from the cleavage of the ether bonds in the PEG chains.

References

N-Boc-N-bis(PEG3-OH) alternative ADC linkers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of ADC Linker Chemistries

The table below summarizes the main types of linkers used in Antibody-Drug Conjugates (ADCs), based on current research and development.

Linker Type Subclass / Examples Mechanism of Payload Release Key Characteristics Example ADCs (FDA/EMA Approved)
Cleavable [1] Peptide-based (e.g., Val-Cit, Val-Ala) [1] Cleaved by intracellular enzymes (e.g., Cathepsin B) [1] High stability in plasma; selective release in target cells [1] Brentuximab vedotin, Polatuzumab vedotin [1]
Acid-cleavable (e.g., Hydrazone) [1] Cleaved in the acidic environment of lysosomes (low pH) [1] Gemtuzumab ozogamicin [1]
PEGylated Linkers [1] Often acid-cleavable; incorporates polyethylene glycol (PEG) chains [1] Enhanced hydrophilicity, reduces aggregation, increases plasma stability [1] Sacituzumab govitecan [1]
Non-cleavable [1] Thioether linkers (e.g., SMCC, MC linker) [1] Linker does not break; payload is released upon full antibody degradation in the lysosome [1] Minimal risk of premature release; highly stable in plasma; requires highly potent payloads [1] Ado-trastuzumab emtansine, Belantamab mafodotin [1]

The search results also include specific Boc-protected PEG linkers that are related to N-Boc-N-bis(PEG3-OH), which serve as building blocks for constructing more complex linker systems [2] [3] [4].

  • N-Boc-N-bis(PEG2-OH): A cleavable ADC linker with a molecular weight of 293.36 [3].
  • N-Boc-N-bis(PEG3-OH): The molecule , with a molecular weight of 469.57. It features a Boc-protected amine and two terminal hydroxyl groups, making it a multifunctional PEG scaffold [2] [4].
  • N-Boc-MeVal: Another ADC linker featuring a BOC protecting group, with a molecular weight of 245.32 [5] [6].

Experimental Considerations for Linker Evaluation

While the search results do not provide detailed, step-by-step experimental protocols, they highlight critical factors and standard methodologies that researchers use to evaluate and optimize ADC linkers [1].

  • Linker Stability Testing: A primary challenge is preventing the premature release of the payload in the bloodstream. Linker stability is typically assessed by incubating the ADC in human or mouse plasma and measuring the amount of free payload released over time using methods like LC-MS. Early hydrazone-based linkers showed poor stability (hydrolyzing in hours), while modern peptide linkers like Val-Cit are much more stable in plasma [1].
  • Payload Release Efficiency: Once the ADC is internalized by the target cell, the linker must efficiently release the active payload. This is often tested in vitro using cell lysates (e.g., containing the enzyme Cathepsin B for peptide linkers) or in cell-based assays using target-positive cancer cell lines. The efficiency of cell killing is then correlated with the payload release rate [1].
  • Bioconjugation and Aggregation: The hydrophobicity of the linker and payload can drive ADC aggregation. Hydrophobic interaction chromatography (HIC) is a standard tool for analyzing ADC aggregation levels. Strategies to mitigate this include using hydrophilic linkers, such as those incorporating PEG chains, to improve solubility and therapeutic stability [1].

Mechanism of Action Workflows

The following diagrams, created with Graphviz, illustrate the core mechanisms of how cleavable and non-cleavable linkers work.

CleavableLinkerMechanism Cleavable Linker ADC Mechanism ADC ADC in Circulation Bind Binds Target Antigen ADC->Bind Intern Internalization Bind->Intern Lysosome Trafficked to Lysosome Intern->Lysosome Cleave Linker is Cleaved Lysosome->Cleave Release Active Payload Released Cleave->Release Death Cell Death Release->Death

NonCleavableLinkerMechanism Non-Cleavable Linker ADC Mechanism ADC ADC in Circulation Bind Binds Target Antigen ADC->Bind Intern Internalization Bind->Intern Lysosome Trafficked to Lysosome Intern->Lysosome Degrade Antibody Degraded Lysosome->Degrade Release Linker-Payload Complex Released Degrade->Release Death Cell Death Release->Death

How to Choose a Linker

The choice of linker is critical and depends on the specific context of the target and payload [1]:

  • For highly toxic payloads, non-cleavable linkers are often preferred due to their superior stability and minimal risk of premature release.
  • When targeting solid tumors, cleavable linkers can be beneficial as they may allow for "bystander killing" – where the released payload can diffuse into and kill neighboring cancer cells.
  • To improve solubility and reduce aggregation, PEGylated linkers (like the N-Boc-N-bis(PEG3-OH) scaffold) are an excellent strategy, helping to create ADCs with better stability and a wider therapeutic window.

Finding Missing Experimental Data

The search results provide a good overview of linker types but lack the granular, quantitative performance data you require. To build a more comprehensive guide, you could:

  • Search specialized databases: Look for papers on PubMed or Google Scholar using specific search terms like "N-Boc-N-bis(PEG3-OH) ADC in vivo efficacy" or "Val-Cit linker plasma stability data".
  • Consult patent literature: Patent applications often contain detailed experimental sections with comparative data on linker performance.
  • Review FDA approval packages: The documentation for approved ADCs (like Kadcyla or Adcetris) sometimes includes public assessment reports with valuable efficacy and stability data.

References

Understanding N-Boc-N-bis(PEG3-OH) and Linker Design

Author: Smolecule Technical Support Team. Date: February 2026

The compound N-Boc-N-bis(PEG3-OH) is a small molecule featuring a Boc-protected amino group and two terminal hydroxy groups [1]. In PROTAC synthesis, its primary function is as a building block or "linker precursor."

The hydroxy groups can be chemically derivatized or replaced with other reactive functional groups (like acids or amines) to connect the E3 ligase ligand to the target protein ligand [1] [2]. The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to reveal a free amine, offering another point for chemical attachment [1].

While specific data on N-Boc-N-bis(PEG3-OH) is lacking, its structure falls into the PEG-based linker category. The table below summarizes the general properties of different linker classes, which are critical for PROTAC performance [3].

Linker Type Key Properties Typical Role in PROTACs Considerations
PEG (e.g., PEG3) [4] [3] Flexibility, high water solubility, conformational adaptability First-pass screening; improves solubility; explores optimal length Can dominate molecular weight; potential for metabolic O-dealkylation
Alkyl [3] Hydrophobicity, flexibility, low molecular weight Enhances cell permeability and oral bioavailability Susceptible to oxidative metabolism; can lead to "hook effect"
Aromatic [3] Rigidity, planarity, metabolic stability Pre-organizes PROTAC; reduces entropic cost of ternary complex formation Can cause low solubility and aggregation
Heteroaryl / Nitrogen-based [3] Rigidity, polarity, hydrogen-bonding capability Fine-tunes properties; can engage in protein interactions Synthetically accessible; growing in popularity for optimized degraders

The PROTAC Mechanism and Experimental Evaluation

To contextualize how linker performance is measured, the diagram below illustrates the PROTAC mechanism and the points where linker properties have a critical impact.

PROTAC_Workflow PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex 1. Binding POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination 2. Ubiquitin Transfer Degradation Degradation by Proteasome Ubiquitination->Degradation 3. Recognition Linker Linker Properties: - Length - Rigidity - Polarity Linker->PROTAC

For researchers, evaluating a PROTAC's performance involves specific experimental protocols that indirectly assess the linker's effectiveness [5]:

  • In vitro Biochemical Assays: Techniques like Surface Plasmon Resonance (SPR) are used to measure the binding affinity (Kd) and kinetics of the ternary complex. A key metric is cooperativity (α), calculated as the ratio of the binary complex Kd to the ternary complex Kd. A higher value indicates the linker successfully stabilizes the interaction between the POI and the E3 ligase [5].
  • Cellular Degradation Assays: This involves treating cells expressing the POI with the PROTAC and measuring the reduction in protein levels over time via Western blot or other methods. The DC₅₀ (half-maximal degradation concentration) and Dmax (maximum degradation achieved) are critical potency metrics. These assays also test for the "hook effect," where high PROTAC concentrations inhibit degradation, and use proteasome inhibitors (e.g., MG132) to confirm the mechanism is proteasome-dependent [5] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

469.2887

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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